molecular formula C8H8BrNO2 B2609452 (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine CAS No. 67496-29-1

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

Cat. No.: B2609452
CAS No.: 67496-29-1
M. Wt: 230.061
InChI Key: NNUIXLSPFGFNDE-UHFFFAOYSA-N
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Description

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(6-bromo-1,3-benzodioxol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUIXLSPFGFNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine CAS 67496-29-1

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

Part 1: Executive Summary & Chemical Identity

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine (CAS 67496-29-1), also known as 6-bromopiperonylamine , is a bifunctional building block critical to modern medicinal chemistry and organometallic synthesis. Its structure combines a nucleophilic primary amine with an electrophilic aryl bromide, positioned on an electron-rich benzodioxole scaffold. This unique "push-pull" electronic environment makes it an ideal precursor for the synthesis of isoquinoline alkaloids, chiral ligands, and pharmacologically active heterocycles.

This guide provides a rigorous technical analysis of its synthesis, reactivity, and handling, designed for researchers requiring high-purity intermediates for drug development.

Table 1: Chemical Identity & Physical Properties
PropertyData
IUPAC Name 1-(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine
Common Synonyms 6-Bromopiperonylamine; 2-Bromo-4,5-methylenedioxybenzylamine
CAS Number 67496-29-1
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Physical State Low-melting solid or viscous oil (often stored as HCl salt)
Solubility Soluble in DCM, MeOH, DMSO; HCl salt soluble in water
Storage Conditions 2–8°C, inert atmosphere (Ar/N₂), protect from light

Part 2: Synthetic Methodologies

The synthesis of 6-bromopiperonylamine requires careful control of regioselectivity to avoid over-bromination or side reactions at the sensitive methylene dioxy bridge. Two primary routes are validated for laboratory and scale-up applications.

Method A: Reductive Amination of 6-Bromopiperonal (Preferred)

This route is favored for its scalability and the availability of the starting material, 6-bromopiperonal. It avoids the use of strong reducing agents that might debrominate the aromatic ring.

Protocol:

  • Imine Formation: Charge a reaction vessel with 6-bromopiperonal (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 4–6 hours to form the intermediate imine.

  • Reduction: Cool the mixture to 0°C. Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) or sodium triacetoxyborohydride (1.5 eq). Note: NaBH₃CN requires pH adjustment to ~6 with acetic acid for optimal activity.

  • Workup: Quench with saturated aqueous NaHCO₃. Evaporate methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM) (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude amine can be purified via flash chromatography (DCM:MeOH:NH₄OH) or converted to the hydrochloride salt by adding 1M HCl in ether.

Method B: Reduction of 6-Bromopiperonylonitrile

This method is suitable when the nitrile precursor is available or when avoiding aldehyde intermediates is necessary.

Protocol:

  • Setup: Dissolve 6-bromo-1,3-benzodioxole-5-carbonitrile (1.0 eq) in anhydrous THF under nitrogen.

  • Reduction: Add Borane-THF complex (BH₃·THF) (1M solution, 3.0 eq) dropwise at 0°C.

  • Reflux: Warm to room temperature, then reflux for 2–4 hours. Monitor consumption of nitrile by TLC.

  • Hydrolysis: Cool to 0°C. Carefully quench with methanol followed by 6M HCl. Reflux for 1 hour to break the boron-amine complex.

  • Isolation: Basify to pH >11 with NaOH. Extract with ethyl acetate.

SynthesisRoutes Start1 6-Bromopiperonal (Aldehyde) Imine Intermediate Imine Start1->Imine NH4OAc, MeOH Start2 6-Bromopiperonylonitrile (Nitrile) Product (6-Bromobenzo[d][1,3]dioxol-5-yl) methanamine Start2->Product 1. BH3-THF 2. HCl (Hydrolysis) Imine->Product NaBH3CN Reductive Amination

Figure 1: Validated synthetic pathways for CAS 67496-29-1.[1] Method A (solid line) is preferred for mild conditions.

Part 3: Reactivity & Applications in Drug Discovery

The utility of (6-bromobenzo[d][1,3]dioxol-5-yl)methanamine lies in its orthogonal reactivity . The amine and bromide functionalities allow for sequential functionalization, making it a "linchpin" scaffold.

Divergent Synthesis Pathways
  • Amine Functionalization (Nucleophilic): The primary amine reacts readily with acid chlorides, isocyanates, and sulfonyl chlorides. It is a key intermediate for amide coupling in peptidomimetic synthesis.

  • Aryl Bromide Coupling (Electrophilic): The C-Br bond is highly active in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows the attachment of biaryl systems or heterocycles after the amine has been derivatized.

Isoquinoline Alkaloid Synthesis

The compound serves as a precursor for tetrahydroisoquinolines via the Pictet-Spengler reaction . However, the bromine atom at the 6-position blocks the para-cyclization site, directing cyclization to alternative positions or requiring the bromine to be used as a handle for further ring closure (e.g., Heck cyclization).

Organometallic Ligands

As noted in technical literature, N-allylated derivatives of this amine are used to synthesize Iron(0) tricarbonyl complexes . These complexes act as precursors for alkoxycarbenes, demonstrating the compound's utility beyond traditional medicinal chemistry [1].

Reactivity Core 6-Bromopiperonylamine (Core Scaffold) Path1 Amide Coupling (R-COCl / EDC) Core->Path1 Nucleophilic Attack Path2 Suzuki Coupling (Ar-B(OH)2 / Pd(0)) Core->Path2 Pd-Catalyzed Cross-Coupling Path3 Heck Cyclization (Intramolecular) Core->Path3 Ring Closure Prod1 Functionalized Amides (Drug Intermediates) Path1->Prod1 Prod2 Biaryl Scaffolds Path2->Prod2 Prod3 Indolines / Isoquinolines Path3->Prod3

Figure 2: Orthogonal reactivity profile. The amine and bromide handles allow for sequential, chemoselective modifications.[2]

Part 4: Safety & Handling Protocols

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

  • Storage Stability: The free base is prone to oxidation and carbonate formation upon exposure to air. It must be stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The hydrochloride salt is significantly more stable.

  • Handling:

    • Use only in a fume hood.

    • Avoid contact with strong oxidizing agents.

    • In case of contact: Wash skin with soap and water; flush eyes for 15 minutes.

  • Spill Control: Absorb liquid spills with vermiculite or sand. Do not use combustible materials like sawdust.

References

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Product Class 7: Organometallic Complexes of Iron. Thieme Chemistry. Available at: [Link]

  • PubChem. Compound Summary: 6-Bromo-1,3-benzodioxole-5-carbaldehyde (Precursor Data). National Library of Medicine. Available at: [Link]

  • Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organoselenium compounds. (Demonstrates scaffold utility). Available at: [Link]

Sources

Physicochemical Characterization and Synthetic Utility of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0 [1]

Executive Summary

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine (CAS: 67496-29-1), often referred to as 6-bromopiperonylamine, serves as a critical halogenated scaffold in the synthesis of isoquinoline alkaloids and pharmacological agents targeting serotonergic pathways.[1] While its average molecular weight is 230.06 g/mol , relying solely on this value is insufficient for high-precision analytical chemistry due to the unique isotopic signature of bromine.[1]

This guide provides a rigorous technical breakdown of the molecule’s mass properties, synthetic pathways, and validation protocols, designed for researchers requiring high-fidelity data for stoichiometric calculations and spectral analysis.[1]

Part 1: Molecular Identity & Physicochemical Core

The accurate characterization of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine begins with distinguishing between its average molecular weight (used for bulk stoichiometry) and its monoisotopic masses (used for mass spectrometry identification).[1]

Core Data Table[1]
PropertyValueTechnical Context
IUPAC Name 1-(6-bromobenzo[d][1,3]dioxol-5-yl)methanaminePrimary nomenclature for regulatory documentation.[1]
CAS Number 67496-29-1 Unique identifier for database retrieval [1].[1]
Molecular Formula C

H

BrNO

Basis for elemental analysis.
Average Molecular Weight 230.06 g/mol Used for molarity calculations in synthesis.
Monoisotopic Mass (

Br)
228.9738 Da Exact mass of the lighter isotopologue.[1]
Monoisotopic Mass (

Br)
230.9718 Da Exact mass of the heavier isotopologue.[1]
Physical State Viscous oil or low-melting solidOften converted to HCl salt for improved stability.[1]

Part 2: The Isotopic Signature (Mass Spectrometry Insight)

Expert Insight: In high-resolution Mass Spectrometry (HRMS), you will never observe a single peak at 230.06 Da.[1] Bromine exists naturally as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio (50.69% vs. 49.31%).[1]
The "Doublet" Phenomenon

When analyzing this compound via LC-MS, the molecular ion ([M+H]


) appears as a distinct doublet  separated by 2 mass units.[1]
  • Peak A: m/z ~230 (

    
    Br isotope)[1]
    
  • Peak B: m/z ~232 (

    
    Br isotope)[1]
    

This 1:1 intensity ratio is the primary diagnostic fingerprint for verifying the successful bromination of the piperonyl scaffold. Absence of this "split" indicates dehalogenation or contamination with non-brominated piperonylamine.

Visualization: Isotopic Logic & Fragmentation

The following diagram illustrates the mass spectral logic required to identify the compound.

MS_Logic cluster_isotopes Isotopic Distribution (1:1 Ratio) Compound Analyte: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine Ionization ESI+ Ionization [M+H]+ Compound->Ionization Protonation Iso79 m/z ~230 (79-Br Isotope) Ionization->Iso79 50.7% Abundance Iso81 m/z ~232 (81-Br Isotope) Ionization->Iso81 49.3% Abundance Fragment Fragment Ion (Loss of NH3) m/z ~213 / 215 Iso79->Fragment -17 Da Iso81->Fragment -17 Da

Figure 1: Mass Spectrometry logic flow demonstrating the characteristic 1:1 isotopic doublet essential for identification.

Part 3: Synthetic Pathway & Stoichiometry

To obtain high-purity (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine, direct bromination of piperonylamine is often non-selective.[1] The preferred "Expert" route is the Reductive Amination of 6-Bromopiperonal . This ensures the bromine position is fixed at the aromatic ring before the amine is introduced.

Synthetic Workflow
  • Starting Material: 6-Bromopiperonal (CAS: 15930-53-7) [2].[1][2]

  • Reagent: Ammonium Acetate (NH

    
    OAc) or methanolic ammonia.
    
  • Reducing Agent: Sodium Cyanoborohydride (NaCNBH

    
    ) is preferred over NaBH
    
    
    
    to prevent reduction of the aldehyde to the alcohol before imine formation.

Synthesis_Flow Start 6-Bromopiperonal (Aldehyde Precursor) MW: 229.03 Intermediate Imine Intermediate (Transient) Start->Intermediate Condensation Product Target Amine (6-Bromobenzo[d][1,3]... MW: 230.06 Intermediate->Product Reduction Reagents NH4OAc + NaCNBH3 MeOH, Reflux Reagents->Intermediate Workup Acid/Base Extraction (Purification) Product->Workup Isolation

Figure 2: Reductive amination pathway.[1] The molecular weight shift from Aldehyde (229.[1]03) to Amine (230.[1]06) is minimal (+1 Da) but chemically significant.[1]

Step-by-Step Protocol (Reductive Amination)
  • Preparation: Dissolve 6-Bromopiperonal (1.0 eq) in dry Methanol.

  • Imine Formation: Add Ammonium Acetate (10.0 eq) and stir at room temperature for 1 hour.

  • Reduction: Cool to 0°C. Slowly add NaCNBH

    
     (1.5 eq).
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours.

  • Quench: Acidify with 1N HCl to pH < 2 (decomposes excess borohydride).

  • Isolation: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM).[1]

  • Yield Calculation: Theoretical Yield = (Mass of Aldehyde / 229.03) × 230.06.[1]

Part 4: Analytical Validation Protocol

To validate the identity and purity of the synthesized compound, use the following self-validating system.

HPLC-UV Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[1]

  • Detection: 280 nm (Absorption of the methylenedioxybenzene chromophore).[1]

  • Pass Criteria: Single peak >98% area integration.

Proton NMR ( H-NMR) Validation

The bromine atom at position 6 breaks the symmetry of the piperonyl ring.[1]

  • Diagnostic Signal 1: Two distinct singlets for the aromatic protons (H-4 and H-7) due to lack of coupling.[1]

  • Diagnostic Signal 2: The methylene bridge (-O-CH

    
    -O-) appears as a singlet around 
    
    
    
    6.0 ppm.[1]
  • Diagnostic Signal 3: The benzylic amine protons (-CH

    
    -NH
    
    
    
    ) appear as a singlet/broad signal around
    
    
    3.8 ppm.[1]

References

  • Sigma-Aldrich. (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine Product Sheet. Accessed via Merck Millipore. Link[1]

  • Tokyo Chemical Industry (TCI). 6-Bromopiperonal Properties and Specifications. TCI Chemicals. Link

  • Chemistry Steps. Isotopes in Mass Spectrometry: The Bromine Doublet. Link

  • ChemicalBook. CAS 67496-29-1 Technical Data. Link

Sources

Technical Profile: 6-Bromo-1,3-benzodioxole-5-methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 6-Bromo-1,3-benzodioxole-5-methanamine , structured for researchers and drug development professionals.

Core Scaffold for Medicinal Chemistry & Fragment-Based Drug Design

Executive Summary

6-Bromo-1,3-benzodioxole-5-methanamine (also known as 1-(6-bromobenzo[d][1,3]dioxol-5-yl)methanamine or 6-bromopiperonylamine) is a bifunctional aromatic intermediate critical in the synthesis of isoquinoline alkaloids, kinase inhibitors, and GPCR ligands. Its utility stems from the orthogonal reactivity of its substituents: the aryl bromide at position 6 facilitates palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the primary aminomethyl group at position 5 serves as a versatile nucleophile for amide coupling, reductive amination, or heterocycle formation.

This guide details the structural identity, validated synthetic protocols, and strategic applications of this scaffold in modern drug discovery.[1][2]

Structural Identity & Physicochemical Profile[3][4][5]

Nomenclature & Coding
  • IUPAC Name: 1-(6-bromobenzo[d][1,3]dioxol-5-yl)methanamine[3]

  • Common Name: 6-Bromopiperonylamine

  • CAS Number: 67496-29-1[4]

  • SMILES (Canonical): NCC1=CC2=C(OCO2)C=C1Br

  • InChIKey: NNUIXLSPFGFNDE-UHFFFAOYSA-N

Molecular Descriptors

The compound exhibits favorable drug-like properties, adhering to Fragment-Based Drug Discovery (FBDD) guidelines (Rule of 3).

PropertyValueRationale/Significance
Molecular Weight 230.06 g/mol Ideal for fragment libraries (<300 Da).
LogP (Calc) ~1.3 - 1.9Moderate lipophilicity ensures good membrane permeability.
TPSA 44.5 ŲPolar surface area dominated by the amine and dioxole ring; <60 Ų suggests high BBB permeability.
H-Bond Donors 1 (NH₂)Primary amine available for key active site interactions.
H-Bond Acceptors 3 (2 O, 1 N)Dioxole oxygens act as weak acceptors.
Rotatable Bonds 1Restricted conformation due to the fused ring system reduces entropic penalty upon binding.

Synthetic Methodologies

High-purity synthesis is essential to avoid regioisomeric impurities (e.g., 4-bromo isomers) that can complicate downstream SAR studies. The most robust route proceeds via the bromination of piperonal followed by reductive amination.

Validated Synthetic Route (Step-by-Step)
Step 1: Regioselective Bromination

Precursor: Piperonal (1,3-benzodioxole-5-carboxaldehyde) Reagents: Bromine (


) or N-Bromosuccinimide (NBS), Acetic Acid/DCM.
Mechanism:  Electrophilic aromatic substitution. The methylenedioxy group strongly directs ortho/para. However, the aldehyde at C5 is electron-withdrawing (meta-director). The position C6 is ortho to the aldehyde but para to the oxygen at C1/C3 (activating). The cooperative directing effects favor C6.
Protocol: 
  • Dissolve piperonal (1.0 eq) in glacial acetic acid.

  • Add

    
     (1.05 eq) dropwise at 0°C to control exotherm.
    
  • Stir at RT for 4 hours.

  • Quench with aqueous sodium thiosulfate. Precipitate is 6-bromopiperonal .[5]

Step 2: Reductive Amination / Reduction

Intermediate: 6-Bromopiperonal Target: 6-Bromo-1,3-benzodioxole-5-methanamine Method A (Direct Reductive Amination):

  • Suspend 6-bromopiperonal in Methanol.

  • Add Ammonium Acetate (

    
    , 10 eq) and Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq).
  • Stir for 12–24 hours. Acidify to pH 2 to decompose excess hydride, then basify to extract the free amine.

Method B (Via Oxime - Higher Purity):

  • Oxime Formation: React 6-bromopiperonal with Hydroxylamine HCl (

    
    ) and 
    
    
    
    in EtOH/H2O. Yields the oxime solid.
  • Reduction: Dissolve oxime in THF. Add

    
     or Zn/Acetic Acid. (Avoid catalytic hydrogenation with Pd/C to prevent debromination).
    
Workflow Visualization

The following diagram illustrates the synthetic logic and potential pitfalls (e.g., debromination).

SynthesisWorkflow Piperonal Piperonal (Start) Br_Piperonal 6-Bromopiperonal (Intermediate) Piperonal->Br_Piperonal Br2/AcOH (Regioselective) Oxime Oxime Derivative Br_Piperonal->Oxime NH2OH·HCl Target 6-Bromo-1,3-benzodioxole- 5-methanamine Br_Piperonal->Target NH4OAc, NaBH3CN (Reductive Amination) Oxime->Target Zn/AcOH or BH3 (Retains Br) Debromo Impurity: Piperonylamine Oxime->Debromo H2, Pd/C (Avoid: Cleaves C-Br)

Caption: Validated synthetic pathway highlighting the critical choice of reducing agent to preserve the aryl bromide.

Strategic Applications in Drug Discovery

This scaffold acts as a "linchpin" in divergent synthesis, allowing the independent elaboration of two distinct vectors.

Divergent Synthesis Capabilities[9]
  • Vector A (Amine): The primary amine is typically derivatized first (e.g., amide coupling, sulfonylation) to establish the "left-hand" side of the pharmacophore.

  • Vector B (Bromide): The aryl bromide is reserved for late-stage cross-coupling to introduce biaryl diversity or heteroaromatic systems.

Known Biological Relevance
  • Hsp90 Inhibitors: Purine-based inhibitors often utilize the benzodioxole moiety to mimic the adenosine ring interactions within the ATP-binding pocket. The bromine atom can fill hydrophobic sub-pockets or serve as a handle for solubilizing groups [1].

  • Auxin Receptor Agonists: Derivatives of benzodioxole methanamines have been identified as potent agonists for the TIR1 auxin receptor in agrochemical research [2].

  • Isoquinoline Alkaloids: The scaffold is a direct precursor to substituted tetrahydroisoquinolines via the Pictet-Spengler reaction, relevant in CNS drug discovery.

Reactivity Map

ReactivityMap Core 6-Bromo-1,3-benzodioxole- 5-methanamine Amide Amide Coupling (R-COOH, HATU) Core->Amide Selectivity: High Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd(0)) Core->Suzuki Requires protected amine or subsequent step Buchwald Buchwald-Hartwig (R-NH2, Pd catalyst) Core->Buchwald C-N Bond Formation Cyclization Pictet-Spengler (R-CHO, Acid) Core->Cyclization Intramolecular Lib_Amide Amide Library (Vector A) Amide->Lib_Amide Biaryl Biaryl Scaffolds (Vector B) Suzuki->Biaryl Isoquin Tetrahydroisoquinolines (Fused Systems) Cyclization->Isoquin

Caption: Divergent reactivity profile demonstrating the scaffold's utility in generating diverse chemical libraries.

Handling & Safety Protocol

Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free amine is sensitive to CO₂ (carbamate formation) and oxidation.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Stability: The benzodioxole ring is stable to basic conditions but sensitive to strong Lewis acids (e.g.,

    
    ), which can cleave the methylenedioxy bridge to form catechols.
    

References

  • Comparative Computational Analysis of 5-Bromo-6-nitro-1,3-benzodioxole and its Synthetic Precursors in Hsp90 Inhibitor Synthesis. BenchChem Technical Notes.

  • Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists. Frontiers in Plant Science (2022).

  • Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide. BenchChem Protocols.

  • PubChem Compound Summary: 6-bromo-1,3-benzodioxole-5-carbaldehyde. National Library of Medicine.

Sources

Introduction: The Structural Significance of Brominated Benzodioxole Amines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physical Properties of Brominated Benzodioxole Amines

Brominated benzodioxole amines represent a class of organic compounds anchored by the 1,3-benzodioxole heterocyclic system. This core structure, where a benzene ring is fused to a five-membered ring containing a methylenedioxy bridge (-O-CH₂-O-), is a key pharmacophore found in numerous biologically active molecules. The introduction of an amine functional group and one or more bromine atoms onto this scaffold gives rise to compounds with significant applications in medicinal chemistry and drug development. They often serve as crucial intermediates in the synthesis of complex pharmaceutical agents, where their specific physical properties dictate reaction conditions, purification strategies, and ultimately, the bioavailability of the final product.[1]

This guide provides a comprehensive exploration of the key physical properties of brominated benzodioxole amines. We will delve into the structural factors that govern these characteristics, present detailed protocols for their experimental determination, and discuss the implications of these properties for researchers, scientists, and drug development professionals. The focus is not merely on the data itself, but on the underlying chemical principles and the causality behind the experimental methodologies.

The Interplay of Structure and Physical Properties

The physical characteristics of any given brominated benzodioxole amine are not arbitrary; they are a direct consequence of its molecular architecture. The interplay between the benzodioxole core, the basic amine group, and the electronegative bromine substituent dictates melting and boiling points, solubility, and spectroscopic signatures.

  • The Benzodioxole Core : The rigid, aromatic 1,3-benzodioxole system contributes to a relatively high melting point compared to analogous non-cyclic structures due to efficient crystal lattice packing.[2] Its overall planarity influences intermolecular interactions.

  • The Amine Functional Group : The nature of the amine group (primary, secondary, or tertiary) is a primary determinant of a molecule's polarity and its capacity for hydrogen bonding.[3]

    • Primary (-NH₂) and Secondary (-NHR) Amines : These groups can both donate and accept hydrogen bonds, leading to strong intermolecular associations. This results in significantly higher boiling points compared to tertiary amines of similar molecular weight, which can only accept hydrogen bonds.[3] This hydrogen bonding capability also enhances solubility in protic solvents like water.

    • Tertiary (-NR₂) Amines : Lacking an N-H bond, these amines cannot act as hydrogen bond donors, resulting in weaker intermolecular forces and lower boiling points.[3] The basicity of the amine's lone pair of electrons allows for salt formation in acidic solutions, a critical property for manipulating solubility.

  • Bromine Substitution : The incorporation of bromine has several profound effects:

    • Increased Molecular Weight and van der Waals Forces : Bromine is a heavy atom, and its addition significantly increases the molecular mass and surface area of the molecule. This enhances intermolecular van der Waals forces, generally leading to an increase in both melting and boiling points.[1]

    • Polarity and Dipole Moment : The high electronegativity of bromine induces a dipole moment, affecting the overall polarity of the molecule and influencing its solubility profile.

    • Lipophilicity : The addition of a halogen atom typically increases the lipophilicity (affinity for non-polar environments) of a molecule, which is often quantified by the partition coefficient, LogP.[4] This property is crucial for predicting a drug's ability to cross biological membranes.

Quantitative Data on Related Benzodioxole Derivatives

To contextualize the impact of functional group substitution, the following table summarizes key physical and computed properties of 1,3-benzodioxole and two of its substituted derivatives. The introduction of nitro and bromo groups significantly elevates the melting point, boiling point, and density.[1]

Property1,3-Benzodioxole5-Nitro-1,3-benzodioxole5-Bromo-6-nitro-1,3-benzodioxole
Molecular Formula C₇H₆O₂C₇H₅NO₄C₇H₄BrNO₄
Molecular Weight ( g/mol ) 122.12167.12246.02
Melting Point (°C) -18146-14889
Boiling Point (°C) 172-173278 (predicted)292 (at 760 mmHg)
Density (g/cm³) 1.0641.558 (predicted)1.912
LogP (calculated) 1.61.42.3

Data sourced from BenchChem.[1]

Experimental Determination of Physical Properties

Accurate determination of physical properties is fundamental to chemical characterization, purity assessment, and process development. The protocols described below are designed to be robust and self-validating.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline substance, this range is typically narrow (0.5-1°C). Impurities tend to depress and broaden the melting range, making this a crucial first indicator of sample purity.[5][6]

  • Sample Preparation : Place a small amount (approx. 0.01 g) of the dry, crystalline brominated benzodioxole amine onto a clean, dry watch glass.[5]

  • Capillary Loading : Gently press the open end of a capillary tube into the sample pile, forcing a small amount of the solid into the tube. Tap the closed end of the tube on a hard surface to pack the solid down to a height of 2-3 mm.[5]

  • Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating : Begin heating the block. For an unknown compound, a rapid heating rate can be used to find an approximate melting point.

  • Accurate Measurement : Allow the apparatus to cool, then repeat the measurement with a fresh sample, using a much slower heating rate (1-2°C per minute) as the temperature approaches the approximate melting point.[7]

  • Data Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[7]

The slow heating rate near the melting point is critical to ensure that the sample and the thermometer are in thermal equilibrium, providing an accurate reading. Repeating the measurement validates the initial finding and ensures reproducibility. A sharp, narrow melting range is a strong indicator of a pure compound.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Crystalline Sample B Load Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) near Approx. MP D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Range: T1 - T2 G->H

Workflow for Melting Point Determination.
Boiling Point Determination

For liquid amines, the boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[6] It is a characteristic property that is highly sensitive to changes in pressure. Simple distillation is a reliable method for its determination.[6]

  • Apparatus Assembly : Assemble a simple distillation apparatus in a fume hood, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.[6]

  • Sample Charging : Place approximately 10 mL of the liquid brominated benzodioxole amine into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Heating and Distillation : Begin heating the flask gently. As the liquid boils, vapor will rise, and the temperature on the thermometer will increase sharply as the vapor envelops the bulb.[6]

  • Data Recording : Record the stable temperature at which the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point. Record the atmospheric pressure at the time of measurement.

  • Safety : Never distill to dryness.[6]

The precise placement of the thermometer is paramount; if it is too high, the temperature recorded will be erroneously low, and if too low, it will not measure the true vapor temperature. A stable temperature plateau during distillation indicates that a pure substance is boiling.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_distill Distillation A Assemble Distillation Apparatus B Add Liquid Sample & Boiling Chips A->B C Position Thermometer Correctly B->C D Gently Heat Flask C->D E Observe Vapor Rise & Temperature Plateau D->E F Record Stable Temperature (Boiling Point) E->F G Record Atmospheric Pressure F->G H Report: BP (°C) at Pressure (mmHg) G->H

Workflow for Boiling Point Determination.
Solubility Assessment

Solubility provides critical insights into the polarity and functional groups of a molecule. The principle of "like dissolves like" is the guiding factor. The basicity of the amine group allows for strategic manipulation of water solubility.

  • Sample Preparation : In a series of small test tubes, place approximately 20-30 mg of the solid compound or 2-3 drops of the liquid compound.[8]

  • Solvent Addition : To each tube, add ~0.5 mL of a different solvent. A standard panel should include:

    • Water (H₂O) : To test for polarity and hydrogen bonding capability.

    • 5% Aqueous HCl : To test for basic functional groups (amines will dissolve by forming a soluble ammonium salt).[8]

    • 5% Aqueous NaOH : To test for acidic functional groups.

    • Diethyl Ether (Et₂O) or Hexane : To test for solubility in a non-polar organic solvent.[8]

  • Observation : Agitate each tube and observe whether the compound dissolves completely. Note whether the substance is soluble, partially soluble, or insoluble.[8]

  • Interpretation :

    • Solubility in water suggests a polar molecule.

    • Insolubility in water but solubility in 5% HCl is a classic positive test for an amine.

    • Solubility in diethyl ether or hexane indicates a largely non-polar or lipophilic character.

Solubility_Test cluster_solvents Start Add Sample to Solvent Water Water Start->Water HCl 5% HCl Start->HCl Ether Diethyl Ether Start->Ether Soluble_H2O Yes: Polar (Low MW Amine) Water->Soluble_H2O Soluble? Insoluble_H2O Insoluble in Water Water->Insoluble_H2O No Soluble_HCl Yes: Basic Group (Amine Confirmed) HCl->Soluble_HCl Soluble? Insoluble_HCl Insoluble_HCl HCl->Insoluble_HCl No Soluble_Ether Yes: Lipophilic Character Ether->Soluble_Ether Soluble? Insoluble_Ether Insoluble_Ether Ether->Insoluble_Ether No Insoluble_H2O->HCl

Decision tree for qualitative solubility analysis.

Spectroscopic Characterization

Spectroscopy is indispensable for confirming the molecular structure of synthesized compounds.

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule.

    • N-H Stretch : Primary amines exhibit two characteristic sharp bands around 3350 and 3450 cm⁻¹. Secondary amines show a single sharp band around 3350 cm⁻¹. Tertiary amines lack an N-H bond and thus show no absorption in this region.[9][10]

    • Aromatic C-H Stretch : Appears above 3000 cm⁻¹.

    • C-O Stretch : The ether linkages of the benzodioxole ring typically show strong absorptions in the 1250-1000 cm⁻¹ region.

    • C-Br Stretch : This bond gives rise to absorptions in the fingerprint region, typically between 600-500 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR provides detailed information about the electronic environment of hydrogen atoms.

    • Aromatic Protons : The protons on the benzene ring typically appear in the δ 6.5-8.0 ppm range. The position and splitting patterns are influenced by the electron-donating/-withdrawing effects of the substituents.

    • Methylene Bridge (-O-CH₂-O-) : These two protons typically appear as a sharp singlet around δ 5.9-6.1 ppm.[11]

    • Amine Protons (-NH or -NH₂) : These signals can be broad and appear over a wide chemical shift range. They can be confirmed by adding a drop of D₂O to the NMR tube, which causes the N-H signal to disappear due to proton exchange.[9][10]

    • Alkyl Protons : Protons on carbons adjacent to the nitrogen atom (e.g., -CH₂-N) are deshielded and typically appear in the δ 2.2-2.9 ppm range.[9]

  • Mass Spectrometry (MS) : MS provides the molecular weight and fragmentation pattern of a molecule.

    • Molecular Ion Peak (M⁺) : The presence of a single nitrogen atom means that according to the Nitrogen Rule, the molecule will have an odd nominal molecular weight.[12]

    • Bromine Isotopic Pattern : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic M⁺ and M+2 peak pattern of roughly equal intensity, which is a definitive indicator for the presence of a single bromine atom.

    • Fragmentation : A common fragmentation pathway for amines is α-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom breaks, forming a stable iminium cation.[12]

Conclusion

The physical properties of brominated benzodioxole amines are a direct and predictable outcome of their distinct molecular features. A thorough understanding and precise experimental determination of these properties—melting point, boiling point, solubility, and spectroscopic signatures—are not merely academic exercises. They are essential, practical requirements for the successful synthesis, purification, characterization, and application of these valuable compounds in the fields of chemical research and pharmaceutical development. The protocols and principles outlined in this guide serve as a foundational framework for scientists to approach this important class of molecules with confidence and scientific rigor.

References

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  • MDPI. (n.d.). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][5][6]. Retrieved February 15, 2026, from

  • Giroud, C., et al. (1998). 2C-B: A New Psychoactive Phenylethylamine Recently Discovered in Ecstasy Tablets Sold on the Swiss Black Market. Journal of Analytical Toxicology, 22(5), 345-354.
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(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Organic Solvent Solubility of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine (also known as 6-Bromopiperonylamine) in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to explore the underlying physicochemical principles governing solubility. It details authoritative experimental protocols for quantitative determination, offers insights into predicting solubility based on molecular structure, and provides essential safety and handling information. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for process development, formulation, and synthetic chemistry applications.

Introduction and Strategic Importance

(6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine (CAS No: 67496-29-1) is a substituted benzodioxole derivative that serves as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][3] Its utility in multi-step syntheses necessitates a thorough understanding of its solubility profile.

The solubility of an intermediate dictates critical process parameters, including:

  • Reaction Kinetics: The choice of solvent can dramatically influence reaction rates and outcomes by controlling the concentration of reactants in the solution phase.

  • Purification: Solubility data is fundamental to developing effective crystallization, extraction, and chromatographic purification methods.

  • Formulation & Dosing: For compounds intended for biological screening, solubility in vehicles like DMSO is a prerequisite for creating stock solutions.[4]

  • Process Safety and Handling: Understanding solubility aids in managing material transfers and preventing precipitation in process lines.

This guide provides the foundational knowledge and practical methodologies required to characterize and leverage the solubility of this important building block.

Physicochemical Properties Governing Solubility

The solubility of a compound is not an arbitrary property but a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent.

  • Chemical Structure: C₈H₈BrNO₂

  • Molecular Weight: 230.07 g/mol

  • Physical Form: Typically a liquid, semi-solid, or solid lump.[1]

  • Key Structural Features:

    • Primary Amine (-CH₂NH₂): This is the most influential group. The N-H bonds can act as hydrogen bond donors, and the nitrogen's lone pair of electrons acts as a strong hydrogen bond acceptor.[5][6] This group imparts basicity and a high affinity for polar, protic solvents.

    • Benzodioxole Ring: This fused ring system is largely rigid and contributes to the molecule's van der Waals surface area. The oxygen atoms introduce polarity and can act as weak hydrogen bond acceptors.

    • Bromine Atom: The bromine substituent adds to the molecular weight and polarizability of the molecule but is generally considered to contribute to hydrophobicity.

Based on these features, a mixed solubility profile is anticipated. The polar amine group will dominate interactions with polar solvents, while the larger brominated aromatic structure will influence solubility in less polar media. Aliphatic amines are generally soluble in organic solvents.[5][7]

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" provides a framework for predicting solubility. The interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces between the solute and solvent determines the extent of dissolution.

  • High Solubility Predicted:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility is expected due to strong hydrogen bonding between the solvent's hydroxyl group and the solute's amine group.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is likely. These solvents are strong hydrogen bond acceptors and can effectively solvate the amine group.

  • Moderate Solubility Predicted:

    • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have significant dipole moments and can engage in dipole-dipole interactions. Their ability to act as very weak H-bond donors may also play a role.

    • Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): THF is expected to be a better solvent than diethyl ether due to its higher polarity. The ether oxygen can act as a hydrogen bond acceptor for the amine's N-H protons.[7]

    • Esters (e.g., Ethyl Acetate): Intermediate polarity and hydrogen bond accepting capability suggest moderate solubility.

  • Low to Negligible Solubility Predicted:

    • Nonpolar Aromatic Solvents (e.g., Toluene, Benzene): While the aromatic ring of the solute can interact via π-stacking, the highly polar amine group will limit solubility.

    • Aliphatic Hydrocarbons (e.g., Hexanes, Heptane, Cyclohexane): As these solvents only interact via weak London dispersion forces, they are unlikely to overcome the strong solute-solute interactions of the polar amine, resulting in very poor solubility.

Below is a diagram illustrating the primary intermolecular forces at play.

G cluster_0 Solute: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine cluster_1 Solvent Interactions solute C₈H₈BrNO₂ -CH₂NH₂ (H-Bond Donor/Acceptor) Aromatic Ring (van der Waals) Dioxole Oxygens (Polar/H-Bond Acceptor) methanol Methanol (Polar Protic) H-Bonding (Strong) solute:f1->methanol:f0 Dominant Interaction (High Solubility) dcm DCM (Polar Aprotic) Dipole-Dipole solute:f2->dcm:f0 Moderate Interaction hexane Hexane (Nonpolar) van der Waals (Weak) solute:f2->hexane:f0 Weak Interaction (Low Solubility)

Caption: Key intermolecular forces influencing solubility.

Quantitative Solubility Data

Specific, publicly available quantitative solubility data (e.g., in mg/mL) for (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine across a range of organic solvents is sparse. Therefore, experimental determination is required for any process-specific application. The following table is provided as a template for researchers to populate with their empirically determined values.

SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Observations
MethanolPolar Protic25
EthanolPolar Protic25
IsopropanolPolar Protic25
AcetonitrilePolar Aprotic25
DMSOPolar Aprotic25
DichloromethanePolar Aprotic25
Ethyl AcetatePolar Aprotic25
TetrahydrofuranPolar Aprotic25
TolueneNonpolar25
HeptaneNonpolar25

Authoritative Protocol: Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, the Shake-Flask Method is the gold-standard for determining equilibrium solubility.[2][8] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and that the analytical quantification is robust.

Materials and Equipment
  • (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine (purity >97%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Temperature-controlled orbital shaker or shaker bath[8]

  • Centrifuge

  • Calibrated pipettes

  • Volumetric flasks

  • Validated HPLC-UV or LC-MS system

Experimental Workflow Diagram

G node_prep 1. Preparation - Add excess solid solute to known volume of solvent in a sealed vial. node_equil 2. Equilibration - Agitate at constant temp. (e.g., 25°C) for 24-72 hrs. - Ensure undissolved solid remains. node_prep->node_equil [Crucial for equilibrium] node_sep 3. Phase Separation - Centrifuge vials at high speed to pellet excess solid. node_equil->node_sep [Avoids filtration losses] node_quant 4. Quantification - Withdraw clear supernatant. - Dilute accurately. - Analyze via validated HPLC or LC-MS method. node_sep->node_quant [Ensures accuracy] node_calc 5. Calculation - Determine concentration (mg/mL) from calibration curve. node_quant->node_calc

Caption: Shake-Flask method for solubility determination.

Step-by-Step Methodology
  • Preparation of Vials: To a series of glass vials, add a known volume (e.g., 2.0 mL) of each organic solvent to be tested.

  • Addition of Solute: Add an excess amount of solid (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine to each vial. "Excess" means that a visible amount of undissolved solid must be present at the end of the experiment to guarantee the solution is saturated.[9]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C) and agitation speed. Allow the samples to equilibrate for a minimum of 24 hours. For robust studies, it is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[2][8]

  • Phase Separation: After equilibration, remove the vials and immediately centrifuge them at a high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet all undissolved solids. Centrifugation is superior to filtration as it minimizes potential solute loss due to adsorption on the filter membrane.[9]

  • Sampling and Dilution: Carefully open the vial and withdraw a precise aliquot (e.g., 100 µL) of the clear supernatant, taking care not to disturb the solid pellet. Immediately dilute the aliquot with a suitable mobile phase or solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV or LC-MS method. Construct a calibration curve using standards of known concentration to accurately determine the concentration of the solute in the diluted sample.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL and/or mol/L.

Safety and Handling

(6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][10][11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: All handling of the solid or its solutions should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[1] Recommended storage temperature is 2-8 °C.[1]

Conclusion

While specific quantitative solubility data for (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine is not widely published, a robust qualitative profile can be predicted based on its molecular structure. The primary amine group dictates high solubility in polar solvents, particularly those capable of hydrogen bonding. For process development and other quantitative applications, empirical determination is essential. The shake-flask protocol detailed in this guide provides a reliable and authoritative method for generating this critical data, empowering researchers to optimize reaction conditions, streamline purification processes, and accelerate their research and development objectives.

References

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22). Retrieved February 15, 2026, from [Link]

  • Experiment 13 – Properties of Amines and Amides - Moorpark College. (n.d.). Retrieved February 15, 2026, from [Link]

  • Annex 4 - World Health Organization (WHO). (n.d.). Retrieved February 15, 2026, from [Link]

  • Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET for Methyl 3-bromobenzoate. (2025, December 21). Retrieved February 15, 2026, from [Link]

  • SAFETY DATA SHEET for Benzoic acid, 4-bromo-. (2025, September 6). Retrieved February 15, 2026, from [Link]

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Navigating the Uncharted: A Technical Safety and Handling Guide for 6-Bromopiperonylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Prudence

Section 1: Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds, 6-Bromopiperonylamine should be presumed to be a hazardous substance.[8] The primary anticipated hazards are:

  • Skin and Eye Irritation: Similar brominated aromatic compounds are known to cause skin and serious eye irritation.[6][7][8]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[6][7][8]

  • Harmful if Swallowed or Inhaled: Ingestion and inhalation may be harmful.[1][4][6][8]

GHS Hazard Classification (Presumed):

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4

This classification is extrapolated from similar compounds and should be used for preliminary risk assessment.[6][8]

Logical Framework for Hazard Mitigation

The core principle of safe handling is the mitigation of exposure. The following diagram illustrates the hierarchical approach to controlling risks associated with 6-Bromopiperonylamine.

Hazard_Mitigation_Hierarchy cluster_0 Hierarchy of Controls cluster_1 Practical Application for 6-Bromopiperonylamine Elimination Elimination (Not Feasible) Substitution Substitution (Potentially Feasible) Elimination->Substitution Engineering Engineering Controls (Primary Barrier) Substitution->Engineering Administrative Administrative Controls (Procedural Safeguards) Engineering->Administrative PPE Personal Protective Equipment (Last Line of Defense) Administrative->PPE Eng_Controls Fume Hood Glove Box Admin_Controls SOPs Training Restricted Access Eng_Controls->Admin_Controls PPE_Controls Gloves Lab Coat Safety Goggles Admin_Controls->PPE_Controls

Caption: Hierarchy of controls for mitigating exposure to 6-Bromopiperonylamine.

Section 2: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to ensuring personnel safety and maintaining the integrity of the compound.

Handling
  • Ventilation: All handling of 6-Bromopiperonylamine solid and its solutions must be conducted in a certified chemical fume hood or a glove box to minimize inhalation exposure.[1][13]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory. This includes, but is not limited to:

    • Eye Protection: Chemical safety goggles are required.[1]

    • Hand Protection: Nitrile gloves should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling.[1]

    • Body Protection: A lab coat must be worn and kept buttoned.

  • Hygiene Practices: Avoid contact with skin, eyes, and clothing.[1] Do not breathe dust.[1] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1][10]

Storage
  • Container: Keep the container tightly closed.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) as some analogous compounds are air-sensitive.[1]

  • Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][7]

  • Incompatible Materials: Avoid strong oxidizing agents and strong bases.[1][2][4]

Section 3: Emergency Procedures

A proactive approach to emergency preparedness is essential.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][14][15][16]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][14][16]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][14][16][17]
Ingestion Do NOT induce vomiting. Clean mouth with water. Seek immediate medical attention.[1][7][15][18]
Accidental Release Measures

In the event of a spill, the following workflow should be initiated immediately:

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Colleagues and Supervisor Evacuate->Alert Assess Assess Spill Size and Risk Alert->Assess Small_Spill Small Spill (Manageable by Lab Personnel) Assess->Small_Spill Small Large_Spill Large Spill (Requires Emergency Response Team) Assess->Large_Spill Large Don_PPE Don Appropriate PPE Small_Spill->Don_PPE Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect and Place in Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to an accidental release of 6-Bromopiperonylamine.

  • Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

  • Containment: Sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Environmental Precautions: Do not let the product enter drains or waterways.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or chemical foam.[1][3]

  • Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides (e.g., hydrogen bromide).[1][3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Section 4: Physical and Chemical Properties (Predicted)

The following properties are based on general characteristics of similar compounds and should be considered estimates.

PropertyPredicted Value/Observation
Appearance Off-white to light brown solid
Odor No data available
Melting Point Similar compounds have melting points in the range of 125-129 °C.[1]
Boiling Point No data available
Solubility Likely insoluble in water; soluble in some organic solvents.[1]
Stability May be air-sensitive. Stable under recommended storage conditions.[1][2]

Section 5: Toxicological and Ecological Information

  • Toxicological Information: The toxicological properties of 6-Bromopiperonylamine have not been thoroughly investigated.[1][6][12] Based on analogous compounds, it may be harmful if inhaled, swallowed, or absorbed through the skin.[1][4][6][8] It is expected to cause irritation to the skin, eyes, and respiratory system.[6][7][8]

  • Ecological Information: The environmental impact of this compound has not been fully evaluated.[1] It is advisable to prevent its release into the environment.[9]

Section 6: Disposal Considerations

All waste containing 6-Bromopiperonylamine must be treated as hazardous waste.[1][11] Disposal should be carried out by a licensed waste disposal company in accordance with local, regional, and national regulations.[1][11]

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • First Aid - Chemical Poisoning. Ministry of Health, Saudi Arabia. [Link]

  • Lab Accident/First Aid Information. Environmental Health and Safety - UConn. [Link]

  • Material Safety Data Sheet - 3,3-Dimethyl-1-Butyne, 98%. Cole-Parmer. [Link]

  • ZINC SULPHIDE AR - MSDS. Oxford Lab Fine Chem LLP. [Link]

  • First aid for chemicals. Hesperian Health Guides. [Link]

  • Safety Data Sheet: Zinc sulphide. Carl ROTH. [Link]

  • First aid for poisoning and harmful substances. British Red Cross. [Link]

  • Transportation, Use, Handling, and Storage of Lab Chemicals. IN.gov. [Link]

  • Safety Data Sheet: 6-Benzylaminopurine. Chemos GmbH&Co.KG. [Link]

  • Safety Data Sheet: Bromine. Carl ROTH. [Link]

  • Safety Data Sheet: 6-Benzylaminopurine. Carl ROTH. [Link]

  • Safety Data Sheet: 6-Benzylaminopurine. Carl ROTH. [Link]

  • Chemical Properties of Bromine (CAS 7726-95-6). Cheméo. [Link]

  • Chemical Properties of Bromperidol (CAS 10457-90-6). Cheméo. [Link]

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Technical Deep Dive: 6-Bromobenzo[d][1,3]dioxole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6-bromobenzo[d][1,3]dioxole scaffold (often chemically equivalent to the 5-bromo isomer in mono-substituted nomenclature) represents a "privileged structure" in medicinal chemistry.[1] It serves as the halogenated gateway to the methylenedioxyphenyl (MDP) moiety found in blockbuster drugs like Tadalafil (Cialis) , Paroxetine (Paxil) , and Stiripentol .

This guide moves beyond basic textbook definitions to address the synthetic utility, electronic nuances, and process chemistry required to manipulate this scaffold. We focus on the "6-bromo" position as a critical handle for orthogonal functionalization, particularly in the synthesis of 6-bromopiperonal (6-bromobenzo[d][1,3]dioxole-5-carbaldehyde) and subsequent biaryl systems.[1]

Structural Architecture & Electronic Properties

To successfully manipulate this molecule, one must understand the "Push-Pull" electronic conflict inherent in the ring system.[1]

  • The "Push" (Donor): The 1,3-dioxole ring is strongly electron-donating via resonance (+M effect) into the benzene ring. This makes the 5/6 positions electron-rich and prone to electrophilic aromatic substitution (EAS).

  • The "Pull" (Withdrawal): The bromine atom at position 6 provides inductive electron withdrawal (-I), activating the carbon-bromine bond for oxidative addition with transition metals (Pd, Ni).

Nomenclature Precision
  • Mono-substitution: In the unsubstituted core, position 5 and 6 are symmetric.[1] The standard CAS name is 5-bromobenzo[d][1,3]dioxole (CAS 2635-13-4).[1][2][3][4]

  • Di-substitution: The term "6-bromo" is strictly used when a substituent exists at position 5 (e.g., an aldehyde), breaking symmetry.[1] This guide covers both, focusing on the bromine as the reactive handle.[1][5]

Synthetic Access: The "How-To"

The synthesis of the core bromide requires regiochemical control to prevent poly-bromination.

Pathway A: Electrophilic Bromination (NBS)
  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

  • Mechanism: NBS provides a slow, controlled release of

    
    , favoring mono-bromination at the para-position relative to the dioxole oxygens (the 5/6 position).[1]
    
  • Advantage: Avoids the harsh conditions of elemental bromine (

    
    ), which often leads to dibromides or ring opening.
    
Pathway B: From Piperonal (6-Bromopiperonal Synthesis)

For the 5,6-disubstituted scaffold, one starts with Piperonal (3,4-methylenedioxybenzaldehyde). Bromination occurs ortho to the aldehyde due to the directing effects of the dioxole ring overriding the aldehyde's deactivation.

SynthesisWorkflow Start 1,3-Benzodioxole NBS NBS / MeCN (Regioselective) Start->NBS Piperonal Piperonal (Aldehyde at C5) Br2 Br2 / AcOH (Aggressive) Piperonal->Br2 Core 5-Bromobenzo[d][1,3]dioxole (The Scaffold) NBS->Core Deriv 6-Bromopiperonal (Functionalized Core) Br2->Deriv Core->Deriv 1. Li-Hal Exch 2. DMF (Formylation)

Figure 1: Divergent synthetic pathways for accessing the mono-bromo and bromo-aldehyde scaffolds.[1]

Functionalization Strategies: The "What-To-Do"

Once the bromine is installed, the molecule becomes a "molecular velcro" for coupling reactions.

Suzuki-Miyaura Cross-Coupling

The most reliable transformation for this scaffold.[1] The electron-rich nature of the dioxole ring can sometimes poison Pd catalysts; therefore, electron-rich ligands (like SPhos or XPhos) or bidentate ligands (dppf) are recommended over simple


.
Lithium-Halogen Exchange

Treatment with


-BuLi at -78°C generates the aryllithium species.[1]
  • Critical Insight: The lithiated species is stable at low temperatures but can undergo ring fragmentation (opening the dioxole) if warmed above -40°C.[1]

  • Trapping: Can be trapped with DMF (to make aldehydes),

    
     (to make acids), or chlorosilanes.
    

Experimental Protocols (Self-Validating Systems)

These protocols are designed with built-in checkpoints to ensure scientific integrity.[1]

Protocol A: Regioselective Synthesis of 6-Bromopiperonal

Target: 6-bromobenzo[d][1,3]dioxole-5-carbaldehyde

Reagents: Piperonal (10.0 g), Bromine (


, 1.1 eq), Acetic Acid (AcOH).
  • Setup: Charge a 3-neck flask with Piperonal and AcOH. Cool to 10°C.

  • Addition: Add

    
     in AcOH dropwise over 60 minutes.
    
    • Checkpoint: Maintain internal temp < 20°C. Rapid addition causes exotherms that lead to tar formation.

  • Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Validation: The product spot will be less polar (higher

      
      ) than the starting aldehyde.[1]
      
  • Quench: Pour into ice water. The product precipitates as a solid.

  • Purification: Recrystallize from Ethanol.

    • Yield Target: >85%.[2][6]

    • Appearance: Off-white crystalline solid.

Protocol B: Suzuki Coupling (General Procedure)

Target: 5-Aryl-benzo[d][1,3]dioxole

ComponentSpecificationRole
Substrate 5-Bromobenzo[d][1,3]dioxole (1.0 eq)Electrophile
Partner Aryl Boronic Acid (1.2 eq)Nucleophile
Catalyst

(3 mol%)
Robust catalyst resistant to oxidation
Base

(2.0 M aq. solution)
Activator of boronic acid
Solvent 1,4-DioxaneHigh boiling point, miscible with water

Workflow:

  • Degas solvents with Nitrogen for 15 mins (Critical for Pd(0) cycle).

  • Combine reagents in a pressure vial.

  • Heat to 90°C for 12 hours.

  • Workup: Filter through Celite (removes Pd black), extract with EtOAc.

Visualizing the Reactivity Landscape

The following diagram maps the chemical space accessible from the 6-bromo precursor.

ReactivityMap Center 6-Bromobenzo[d][1,3]dioxole (The Hub) Suzuki Suzuki Coupling (Biaryls) Center->Suzuki Buchwald Buchwald-Hartwig (Amination) Center->Buchwald Heck Heck Reaction (Alkenylation) Center->Heck Lithiation Li-Hal Exchange (Electrophile Trap) Center->Lithiation Drug1 Tadalafil Analogs Suzuki->Drug1 Drug3 Tyrosinase Inhibitors Buchwald->Drug3 Drug2 Stiripentol Heck->Drug2

Figure 2: Chem-space mapping showing the transformation of the bromo-scaffold into bioactive classes.[1]

Pharmaceutical Applications & Case Studies

Case Study 1: Tyrosinase Inhibitors

Recent studies (MDPI, 2025) have utilized 6-bromopiperonal to synthesize benzothiazole derivatives.[1] The bromine atom allows for the attachment of a thiazole ring, creating compounds with nanomolar


 values against mushroom tyrosinase, outperforming Kojic acid.
Case Study 2: Stiripentol Analogs

Stiripentol (Diacomit), used for Dravet syndrome, features the methylenedioxy ring. The 6-bromo derivative is often used in Structure-Activity Relationship (SAR) studies to replace the bulky tert-butyl group or the alcohol chain via Grignard reactions, testing the steric limits of the receptor binding pocket.[1]

Safety & Handling (SDS Summary)

  • Hazards: Skin irritant (H315), Serious eye irritation (H319).

  • Storage: Store under inert atmosphere (Nitrogen/Argon). The C-Br bond is stable, but the aldehyde in derivatives (like 6-bromopiperonal) is susceptible to oxidation to the carboxylic acid if exposed to air.[1]

  • Disposal: Halogenated organic waste.[1] Do not mix with acid streams (risk of HBr gas evolution).

References

  • BenchChem. (2025).[1][6] Application Notes and Protocols: 5-Bromo-6-nitro-1,3-benzodioxole in Organic Synthesis. Retrieved from

  • MDPI. (2025).[1] Design and Synthesis of Novel 6-(Substituted phenyl)-[1,3]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors. Retrieved from

  • Sigma-Aldrich. (2024).[1] Product Specification: 6-Bromo-1,3-benzodioxole-5-carboxaldehyde. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Literature.[1][7] Retrieved from

  • Indian Academy of Sciences. (2023).[1] Synthesis and characterization of novel benzo[d][1,3]dioxole substituted organo selenium compounds. Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing (6-Bromobenzo[d]dioxol-5-yl)methanamine Derivatives

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine Derivatives

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The construction of carbon-nitrogen bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Aryl amines are privileged structures found in a vast array of bioactive molecules. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for forging these critical linkages, largely superseding classical methods that often require harsh conditions and exhibit limited functional group tolerance.[2][3] This palladium-catalyzed cross-coupling reaction allows for the efficient formation of C(sp²)–N bonds between aryl halides or pseudo-halides and a wide variety of amine nucleophiles.[4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination, specifically focusing on the use of (6-Bromobenzo[d][5][6]dioxol-5-yl)methanamine and its derivatives. This substrate class is of particular interest as the benzodioxole moiety is a common feature in pharmacologically active compounds. The electron-rich nature of the aryl bromide and the presence of a primary benzylic amine present unique considerations for reaction optimization, which will be addressed herein.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a series of well-defined steps involving a palladium catalyst.[6][7]

  • Activation of the Palladium Precatalyst: The reaction is initiated by the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[7] Modern, well-defined precatalysts are often preferred as they generate the active catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[8]

  • Oxidative Addition: The active LPd(0) complex undergoes oxidative addition to the aryl bromide, in this case, the (6-Bromobenzo[d][5][6]dioxol-5-yl)methanamine derivative. This step forms a Pd(II) intermediate.[2] The electron-rich nature of the benzodioxole ring can facilitate this step.

  • Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the palladium center, typically displacing the halide. This step is often facilitated by the base, which deprotonates the amine to form a more nucleophilic amide.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired arylated amine is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.[9]

A key consideration is the choice of phosphine ligand, which plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity throughout the cycle.[8] Bulky, electron-rich biaryl phosphine ligands are often employed to promote both the oxidative addition and the final reductive elimination steps.[9]

Buchwald_Hartwig_Catalytic_CyclePd(0)LActive Pd(0) CatalystOxidative_AdditionOxidative Addition(Ar-Br)Pd(0)L->Oxidative_Addition+ Ar-BrPd(II)_ComplexAr-Pd(II)(Br)LOxidative_Addition->Pd(II)_ComplexAmine_CoordinationAmine Coordination& Deprotonation(R-NH2, Base)Pd(II)_Complex->Amine_Coordination+ R-NH2- Br-Amide_ComplexAr-Pd(II)(NHR)LAmine_Coordination->Amide_ComplexReductive_EliminationReductive EliminationAmide_Complex->Reductive_EliminationReductive_Elimination->Pd(0)LRegenerationProductProduct(Ar-NHR)Reductive_Elimination->ProductExperimental_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWorkup & PurificationAAssemble Glassware(Oven-dried)BWeigh Reagents(Inert Atmosphere)A->BDCombine Reagents& SolventB->DCDegas SolventC->DEHeat & Stir(100°C, 12-24h)D->EFMonitor Progress(TLC, LC-MS)E->FGQuench ReactionF->GReaction CompleteHExtractionG->HIPurification(Chromatography)H->IJCharacterizationI->J

Troubleshooting & Optimization

Purification methods for (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine Hydrochloride

Ticket ID: PUR-6BBD-HCl-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Purity and Yield for 6-Bromopiperonylamine HCl

Executive Summary & Compound Profile

This guide addresses the purification of (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine hydrochloride (also known as 6-bromopiperonylamine HCl). This compound is a critical intermediate in the synthesis of bioactive heterocycles and alkaloids.

Compound Snapshot:

  • CAS (Free Base): 67496-29-1[1]

  • Molecular Weight: 266.52 g/mol (HCl salt)

  • Structure: A piperonyl ring with a bromine atom at the 6-position and a primary aminomethyl group at the 5-position.

  • Key Challenge: The presence of the bromine atom and the dioxole ring creates a lipophilic-hydrophilic balance that often leads to "oiling out" rather than crystallization during salt formation.

Knowledge Base Article 1: Recrystallization Protocols

The primary method for purifying amine salts to >98% purity.

Q: What is the optimal solvent system for recrystallizing this specific HCl salt?

A: Based on the structural analogs (piperonylamine derivatives) and the lipophilicity conferred by the bromine atom, a single-solvent system is often insufficient. We recommend a binary solvent system using an alcohol and an ether.

Protocol A: The "Standard" Ethanol/Ether Method This method balances the high solubility of the amine salt in hot alcohol with its insolubility in ether.

  • Dissolution: Place the crude solid in a flask. Add absolute ethanol (EtOH) dropwise while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid.

    • Note: If the solution is dark yellow/orange, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.

  • Cloud Point: Remove from heat. While still warm (approx. 40-50°C), slowly add diethyl ether (Et₂O) or MTBE dropwise until a faint, persistent cloudiness appears.

  • Clarification: Add 1-2 drops of hot EtOH to clear the solution.

  • Crystallization: Allow the flask to cool to room temperature slowly (wrap in foil/towel to insulate). Once at RT, place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles/plates under vacuum. Wash with cold Et₂O.

Protocol B: The Isopropanol (IPA) Alternative If Protocol A yields an oil, switch to Isopropanol. IPA has a higher boiling point and slightly lower polarity than EtOH, which can favor crystal growth over oil formation for brominated aromatics.

Solvent SystemRatio (v/v)Suitability
EtOH / Et₂O 1:3 to 1:5Best for Purity. Removes colored impurities effectively.
IPA / Hexane 1:2Best for Yield. Good if the compound is too soluble in EtOH.
MeOH / EtOAc 1:4Alternative. Use if the salt is very polar/hygroscopic.

Knowledge Base Article 2: Troubleshooting "Oiling Out"

Issue: The product separates as a gum or oil at the bottom of the flask instead of crystals.

Q: Why is my product oiling out and how do I fix it?

A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice. This is common with 6-bromo derivatives due to the disruption of crystal packing by the bulky halogen.

Troubleshooting Steps:

  • The "Seeding" Technique: Do not scratch the glass blindly. Save a tiny crystal from a previous batch (or a crude solid speck). Add it to the oil/solvent mixture at room temperature.

  • The Re-Heat: If it oils out, reheat the mixture until the oil redissolves. Add slightly more of the good solvent (EtOH/IPA) to change the composition away from the saturation point. Cool much more slowly.

  • Trituration: If you have a stubborn gum, decant the supernatant solvent. Add fresh diethyl ether or pentane to the gum and grind it vigorously with a spatula. This physical agitation often induces crystallization (turning the gum into a white powder).

Knowledge Base Article 3: Impurity Removal (Acid-Base Extraction)

Use this if recrystallization fails or if the crude is <90% pure.

Q: My crude material is dark and sticky. Recrystallization isn't working. What now?

A: You need to perform a "Chemical Reset" using Acid-Base extraction to remove non-basic impurities (like unreacted 6-bromopiperonal or neutral side products).

Workflow:

  • Dissolve: Dissolve the crude salt in Water . (If insoluble, use 10% HCl).

  • Wash (Acidic Phase): Extract the aqueous layer with Ethyl Acetate (EtOAc) or DCM (2x).

    • Action: Discard organic layer. (This contains non-amine impurities like the aldehyde starting material).

  • Basify: Cool the aqueous layer on ice. Slowly add 2M NaOH or saturated NaHCO₃ until pH > 10. The free amine should precipitate as an oil or solid.

  • Extract (Basic Phase): Extract the cloudy aqueous mixture with DCM (3x).

  • Dry & Re-salt: Dry the DCM layer over Na₂SO₄. Filter.

    • Salt Formation:[2] Add 2M HCl in Ether (or Dioxane) dropwise to the DCM solution. The pure HCl salt will precipitate immediately.

Knowledge Base Article 4: Analytical & Stability FAQs

Q: Is the bromine atom stable during these purifications?

A: Yes, the aryl bromide is stable to standard acid/base workups and recrystallization temperatures.

  • Critical Warning: Do NOT use catalytic hydrogenation (Pd/C + H₂) to purify or synthesize this compound if you intend to keep the bromine. Hydrodehalogenation (loss of Br replaced by H) is rapid under hydrogenation conditions. Use borohydride reductions (NaBH₄) instead.

Q: How do I verify the salt formation is complete?

A: Check the ¹H NMR in DMSO-d6.

  • Free Base: The benzylic CH₂ protons (attached to the amine) usually appear around 3.6–3.8 ppm.

  • HCl Salt: These protons will shift downfield (to approx 4.0–4.2 ppm) due to the cationic nitrogen. You will also see a broad exchangeable singlet (NH₃⁺) around 8.0–8.5 ppm.

Visual Guide: Purification Decision Tree

PurificationStrategy Start Crude (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine HCl PurityCheck Check Purity (NMR/HPLC) Start->PurityCheck HighPurity Purity > 90% PurityCheck->HighPurity Yes LowPurity Purity < 90% or Colored PurityCheck->LowPurity No Recryst Recrystallization (EtOH + Et2O) HighPurity->Recryst AcidBase Acid-Base Extraction (Remove neutrals) LowPurity->AcidBase ResultOil Result: Oiling Out? Recryst->ResultOil AcidBase->Recryst After re-salting Triturate Triturate with Et2O Re-heat with more EtOH ResultOil->Triturate Yes (Gum) Final Pure White Solid (Store Desiccated) ResultOil->Final No (Crystals) Triturate->Final

Figure 1: Decision matrix for selecting the appropriate purification workflow based on initial crude purity.

References

  • Sigma-Aldrich. (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine Product Specification. Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. Compound Summary: 6-bromopiperonylamine. National Library of Medicine. Retrieved from

  • Patent CN102617359A. Method for preparing bromhexine hydrochloride. (Describes analogous purification of brominated aniline derivatives via HCl salt precipitation). Retrieved from

Sources

Minimizing dimer formation in 6-bromopiperonylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Dimer Formation

This guide provides in-depth technical assistance for the synthesis of 6-bromopiperonylamine, focusing on the common and often frustrating issue of dimer formation. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this reaction effectively.

Section 1: Understanding the Problem - Dimer Formation

Q1: What is the "dimer" in 6-bromopiperonylamine synthesis and how is it formed?

Answer: The dimer byproduct is a secondary amine, specifically N-(6-bromo-1,3-benzodioxol-5-ylmethyl)-6-bromo-1,3-benzodioxol-5-amine. It forms during the reductive amination of 6-bromopiperonal.

The primary reaction involves the condensation of the aldehyde (6-bromopiperonal) with an ammonia source to form an imine, which is then reduced to the desired primary amine (6-bromopiperonylamine). However, this newly formed, highly nucleophilic primary amine can compete with the ammonia source and react with another molecule of the starting aldehyde. This subsequent condensation and reduction sequence results in the undesired dimer. This is a common challenge in reductive amination where the product amine can be more reactive than the starting amine.[1][2]

Reaction Pathway: Dimer Formation

The following diagram illustrates the desired synthesis pathway versus the competing reaction that leads to the formation of the dimer impurity.

Dimer_Formation cluster_desired Desired Pathway cluster_dimer Dimer Pathway Aldehyde 6-Bromopiperonal (Aldehyde) Imine Imine Intermediate Aldehyde->Imine + Ammonia Imine2 Dimer Imine Intermediate Aldehyde->Imine2 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Product 6-Bromopiperonylamine (Desired Product) Product->Imine2 Reacts with more Aldehyde Dimer Secondary Amine Dimer (Impurity) Reduction1 Reduction [H] Imine->Reduction1 Reduction1->Product Reduction2 Reduction [H] Imine2->Reduction2 Reduction2->Dimer

Caption: Desired vs. Dimer Formation Pathways.

Q2: How can I detect and quantify the dimer impurity in my reaction mixture?

Answer: A combination of chromatographic and spectroscopic methods is ideal for both detecting and quantifying the dimer.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique.[3] Develop a reverse-phase HPLC method (e.g., using a C18 column) that can resolve the starting material (6-bromopiperonal), the desired product (6-bromopiperonylamine), and the dimer. The dimer, being larger and more nonpolar, will typically have a longer retention time than the product. Quantification can be achieved by creating a calibration curve with an isolated standard of the dimer or by using relative peak area percentages if a standard is unavailable.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for unambiguous identification. The mass spectrum will show a molecular ion peak corresponding to the calculated mass of the dimer (C₁₆H₁₂Br₂N₂O₄), confirming its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dimer.[4] Key signals to look for would be the characteristic methylene bridge protons connecting the two aromatic rings. By integrating key signals of the product and the dimer, you can estimate the relative ratio of the two compounds. Diffusion-Ordered NMR Spectroscopy (DOSY) can also be used, as the larger dimer will diffuse more slowly than the monomer.[4]

Section 2: Troubleshooting Guide - Minimizing Dimer Formation

This section provides actionable strategies to suppress the formation of the secondary amine dimer. The core principle is to manipulate reaction kinetics to favor the formation of the primary amine over the subsequent reaction that leads to the dimer.

Q3: My reaction is producing over 50% dimer. What is the first thing I should change?

Answer: The most critical parameter to control is the stoichiometry of the reactants. A large excess of the ammonia source is the most effective initial strategy to minimize dimerization.[5]

By Le Châtelier's principle, a high concentration of the ammonia source will drive the equilibrium towards the formation of the initial imine, outcompeting the product amine's ability to react with the starting aldehyde.

ParameterStandard Condition (High Dimer)Recommended Condition (Low Dimer)Rationale
Ammonia Source 1.5 - 3.0 equivalents7.0 - 10.0 equivalents Mass action favors the reaction of the aldehyde with the ammonia source over the product amine.
Reducing Agent 1.1 - 1.5 equivalents1.5 - 2.0 equivalentsEnsure complete reduction of the imine without excessive side reactions.
Q4: Does the choice of reducing agent and reaction pH matter?

Answer: Absolutely. The choice of reducing agent and the pH of the reaction medium are crucial for controlling selectivity.

A common method for reductive amination is using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) because they are selective for the protonated imine over the starting aldehyde, especially under mildly acidic conditions (pH ~5-6).[1][2][6] However, acidic conditions can sometimes promote the formation of the dimer iminium ion.

Troubleshooting Strategy:

  • Stepwise Imine Formation: A highly effective method is to perform the reaction in two distinct steps.[5][6] First, mix the 6-bromopiperonal and the excess ammonia source in a suitable solvent (like methanol or ethanol) and stir for a period (e.g., 1-2 hours) to allow for the formation of the imine before adding the reducing agent.[5] This ensures the concentration of the aldehyde is minimized when the product amine begins to form.

  • Neutral or Non-Acidic Conditions: Suppressing dimer formation can sometimes be achieved by running the reductive amination under non-acidic conditions.[5] This can slow down the reaction but may significantly improve the selectivity for the primary amine.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred as it is less toxic than NaBH₃CN and is particularly effective in mildly acidic conditions.[2] If performing the reaction in a stepwise manner, the less selective but often cheaper sodium borohydride (NaBH₄) can be used effectively after the imine has been pre-formed.[1]

Troubleshooting Workflow

Use this decision tree to guide your optimization process when encountering high levels of dimer formation.

Troubleshooting_Workflow Start High Dimer Content Detected (e.g., >15% by HPLC) CheckStoich Is Ammonia Source in Large Excess (7-10 eq)? Start->CheckStoich IncreaseStoich ACTION: Increase Ammonia Source to 7-10 eq. CheckStoich->IncreaseStoich No CheckProcedure Are you using a one-pot procedure? CheckStoich->CheckProcedure Yes IncreaseStoich->CheckProcedure ImplementStepwise ACTION: Implement Stepwise Protocol. 1. Form Imine First (1-2h) 2. Add Reducing Agent CheckProcedure->ImplementStepwise Yes CheckTemp Is Reaction Temperature > RT? CheckProcedure->CheckTemp No ImplementStepwise->CheckTemp LowerTemp ACTION: Lower Temperature to 0°C or RT. CheckTemp->LowerTemp Yes CheckConc Is Reaction Concentration High? CheckTemp->CheckConc No LowerTemp->CheckConc Dilute ACTION: Decrease Concentration (Increase Solvent Volume). CheckConc->Dilute Yes Success Dimer Content Minimized CheckConc->Success No Dilute->Success

Caption: A logical workflow for troubleshooting dimer formation.

Section 3: Experimental Protocols & FAQs

Q5: Can you provide a detailed protocol for a stepwise reductive amination that minimizes dimer formation?

Answer: Yes. This protocol is designed to maximize the formation of the desired primary amine by separating the imine formation and reduction steps.

Protocol: Stepwise Reductive Amination of 6-Bromopiperonal

Materials:

  • 6-Bromopiperonal (1.0 eq)[7][8]

  • Ammonium Acetate (10.0 eq)

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 6-bromopiperonal (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the aldehyde).

    • Add ammonium acetate (10.0 eq) to the solution.

    • Stir the mixture vigorously at room temperature for 2 hours. Monitor the consumption of the aldehyde by TLC or LC-MS if desired.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-4 hours or until the imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Reduce the volume of methanol on a rotary evaporator.

    • Add dichloromethane (DCM) and saturated sodium bicarbonate solution to the flask and transfer to a separatory funnel.

    • Separate the layers and extract the aqueous layer two more times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to separate the desired 6-bromopiperonylamine from any residual dimer and other impurities.

Q6: If some dimer still forms, what is the best way to remove it?

Answer: Purification via silica gel column chromatography is the most effective method. The dimer is significantly less polar than the desired primary amine. Therefore, it will elute much earlier from the column. A typical elution system would start with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes) to elute the dimer, followed by a gradual increase in polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute the pure 6-bromopiperonylamine.

References

  • Reddit r/Chempros. (2023). Ways to reduce the bis amination during a reductive amination?. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • García-Ramos, Y., et al. (2021). Structural Characterization of the Dimers and Selective Synthesis of the Cyclic Analogues of the Antimicrobial Peptide Cm-p5. Molecules, 26(1), 159. Available at: [Link]

  • ResearchGate. (2023). How can we identify 'dimer formation' by varying concentration using NMR spectroscopy?. Available at: [Link]

  • Denton, R. (n.d.). Reductive Amination. University of Nottingham. Available at: [Link]

  • Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2018). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes. ACS Catalysis, 8(4), 3497–3502. Available at: [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11(22), 5780–5786. Available at: [Link]

  • Cohen, S. A. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. Analyst, 137(9), 1991–2005. Available at: [Link]

  • Ogunjobi, J., & Lajide, L. (2015). Facile derivatization of 1, 3-benzodioxole-5-carboxaldehyde and their antimicrobial activities. Journal of Natural Products and Biomedical Research, 1(2). Available at: [Link]

  • Bull, O. S., et al. (2024). Synthesis of an eight-membered 2,2,4,6,6,8-hexaphenyl-1,3,5,7,2,6,4,8-tetraoxadisiladiborocane and its reaction with 4,4-azo-pyridine leading to ring contraction to give a dimer and hydrogen bonded macrocyclic siloxane-azo. SSRG International Journal of Applied Chemistry, 11(1). Available at: [Link]

  • Höltzl, T., et al. (2006). Formation of phosphaethyne dimers: a mechanistic study. Chemistry, 12(31), 8044–8055. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Benzodioxole Amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for benzodioxole amine synthesis. This guide is designed to provide in-depth troubleshooting assistance for researchers encountering low conversion rates in these critical reactions. As Senior Application Scientists, we understand that synthesizing these valuable compounds can be challenging. This resource consolidates field-proven insights and scientifically-grounded protocols to help you navigate common obstacles and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding low conversion rates in benzodioxole amine reactions.

Q1: My reaction has stalled, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What are the most likely initial causes?

A1: The most common culprits for stalled reactions are often related to reagent quality, reaction setup, and catalyst activity. Begin by verifying the purity of your starting materials, especially the benzodioxole precursor and the amine. Ensure your solvent is anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon), as many reagents and intermediates are sensitive to moisture and oxygen. If you are using a catalyst, particularly a palladium-based one for cross-coupling reactions, ensure it has not been deactivated by exposure to air or impurities.

Q2: I'm observing the formation of multiple side products alongside my desired benzodioxole amine. What are some common side reactions to be aware of?

A2: Side product formation is a frequent cause of low yields. In reductive amination, for instance, you might see the reduction of your starting aldehyde or ketone to the corresponding alcohol.[1] In palladium-catalyzed reactions like the Buchwald-Hartwig amination, side reactions can include hydrodehalogenation (reduction of the aryl halide) or homocoupling of the starting materials.[2] For reactions like the Pictet-Spengler synthesis, the formation of undesired regioisomers or byproducts from unstable intermediates can occur, especially under harsh acidic conditions.[3]

Q3: How critical is the choice of solvent and temperature for these reactions?

A3: Solvent and temperature are crucial parameters that can significantly impact reaction rate and selectivity. The solvent must be able to dissolve the reactants and reagents, and its polarity can influence the reaction mechanism. For example, aprotic solvents are often preferred for reductive aminations using borohydride reagents.[4] Temperature control is vital; insufficient heat may lead to a sluggish reaction, while excessive heat can promote decomposition of starting materials or the formation of side products.[5]

Q4: My purification process is resulting in a low isolated yield, even though the crude reaction mixture looked promising. What could be going wrong?

A4: Low isolated yields after purification can stem from several issues. The product may be partially soluble in the aqueous layer during workup, especially if it forms a salt.[6] During chromatographic purification, the compound might be adsorbing irreversibly to the stationary phase or decomposing on the column.[7] It's also possible that the product is volatile and is being lost during solvent removal under reduced pressure.

II. In-Depth Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific, widely-used reactions for synthesizing benzodioxole amines.

Guide 1: Reductive Amination of Piperonal (1,3-Benzodioxole-5-carbaldehyde)

Reductive amination is a cornerstone method for amine synthesis, involving the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the target amine.[8] Low conversion rates in this two-step, one-pot process are a common challenge.

Core Reaction Pathway

The reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an iminium ion, which is then reduced by a hydride source.

G Piperonal Piperonal Hemiaminal Hemiaminal Intermediate Piperonal->Hemiaminal + Amine Amine Primary/Secondary Amine Amine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product Benzodioxole Amine Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: Reductive amination workflow.

Troubleshooting Low Conversion
Potential Cause Underlying Rationale Recommended Solution
Inefficient Imine/Iminium Ion Formation The equilibrium between the starting materials and the imine may not favor imine formation. This can be due to steric hindrance, electronic effects, or the presence of water which can hydrolyze the imine.[9]Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove water. A catalytic amount of acid (e.g., acetic acid) can protonate the carbonyl oxygen, making it more electrophilic and promoting amine addition.[1]
Reduction of the Aldehyde If a strong reducing agent like NaBH₄ is used, it can reduce the starting aldehyde to the corresponding alcohol before imine formation is complete.[4]Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are less likely to reduce the aldehyde under neutral or slightly acidic conditions.[8]
Poor Quality of Reagents The amine may have degraded, or the reducing agent may have decomposed due to improper storage. Piperonal can oxidize over time.Purify the amine by distillation or recrystallization.[10] Use a fresh, unopened container of the reducing agent. Verify the purity of piperonal by NMR or melting point.
Suboptimal Reaction Conditions The reaction may be too dilute, or the temperature may be too low, leading to a slow reaction rate.Increase the concentration of the reactants. Gently heat the reaction mixture (e.g., to 40-50 °C) to accelerate imine formation, but be cautious as excessive heat can promote side reactions.
Experimental Protocol: Optimizing Reductive Amination
  • To a solution of piperonal (1.0 eq) in an anhydrous solvent (e.g., dichloroethane or THF) under an inert atmosphere, add the amine (1.0-1.2 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Monitor the formation of the imine by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[7]

Guide 2: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline ring systems, which are common scaffolds in natural products and pharmaceuticals. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[11]

Core Reaction Pathway

The reaction begins with the formation of an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the cyclic product.[12]

G Tryptamine Benzodioxole-substituted β-arylethylamine Iminium Iminium Ion Tryptamine->Iminium + Aldehyde Aldehyde Aldehyde/Ketone Aldehyde->Iminium Cyclization Intramolecular Cyclization Iminium->Cyclization Acid Catalyst Product Tetrahydro-β-carboline Cyclization->Product - H⁺ Acid Acid Catalyst Acid->Cyclization

Caption: Pictet-Spengler reaction overview.

Troubleshooting Low Conversion
Potential Cause Underlying Rationale Recommended Solution
Insufficiently Activated Aromatic Ring The benzodioxole ring must be sufficiently nucleophilic to attack the iminium ion. Electron-withdrawing groups on the ring will deactivate it towards electrophilic substitution.[11]If the ring is deactivated, harsher reaction conditions may be necessary, such as stronger acids (e.g., trifluoroacetic acid) and higher temperatures. However, this can also lead to side reactions.[3]
Inadequate Acid Catalysis The acid catalyst is crucial for both iminium ion formation and the subsequent cyclization. The choice and concentration of the acid are critical.[13]Screen a variety of Brønsted acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂) at different concentrations. For sensitive substrates, milder acidic conditions should be explored.
Iminium Ion Instability The intermediate iminium ion may be unstable and undergo side reactions before cyclization can occur.Consider a two-step procedure where the imine is pre-formed under neutral or mildly acidic conditions before the addition of a stronger acid to promote cyclization.[14]
Steric Hindrance Bulky substituents on either the β-arylethylamine or the carbonyl compound can sterically hinder the cyclization step.If possible, use starting materials with less steric bulk. Alternatively, higher reaction temperatures may be required to overcome the activation energy barrier.
Guide 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is widely used for the formation of carbon-nitrogen bonds.[5] It is a powerful tool for synthesizing aryl amines from aryl halides or triflates.

Core Catalytic Cycle

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[15]

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Aryl-X ArylHalide Benzodioxole-X ArylHalide->OxAdd AmineComplex Amine Coordination Complex OxAdd->AmineComplex + Amine, - X⁻ Amine Amine Amine->AmineComplex RedElim Reductive Elimination AmineComplex->RedElim + Base, - BH⁺X⁻ Base Base Base->RedElim RedElim->Pd0 Regeneration Product Benzodioxole Amine RedElim->Product

Caption: Buchwald-Hartwig amination cycle.

Troubleshooting Low Conversion
Potential Cause Underlying Rationale Recommended Solution
Inactive Catalyst The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may be deactivated by oxygen or other impurities.[2]Use a modern, air-stable precatalyst (e.g., a G3 or G4 palladacycle). Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent prior to use.[2]
Inappropriate Ligand Choice The phosphine ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle. The optimal ligand is highly dependent on the substrates.[16]For primary amines, bulky, electron-rich ligands like BrettPhos are often effective. For more challenging couplings, consider specialized ligands. Consulting a ligand selection guide is recommended.[2]
Incorrect Base Selection The base is necessary to deprotonate the amine, but an incompatible base can inhibit the catalyst or cause decomposition of starting materials.[15]Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. For base-sensitive substrates, weaker bases like Cs₂CO₃ may be necessary, often requiring higher temperatures.[2]
Poor Substrate Reactivity Aryl chlorides are generally less reactive than aryl bromides or iodides. Sterically hindered substrates can also be challenging.[2]For less reactive aryl halides, using more electron-rich and bulky ligands can improve yields. If possible, switching to a more reactive halide (e.g., from chloride to bromide) can be beneficial.[2]
Experimental Protocol: Optimizing Buchwald-Hartwig Amination
  • In a glovebox or under a flow of inert gas, add the benzodioxole halide (1.0 eq), the amine (1.1-1.5 eq), the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 1.1-1.2 eq relative to Pd), and the base (e.g., 1.5-2.0 eq) to an oven-dried reaction vessel.

  • Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Seal the vessel and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the product by column chromatography.

III. Analytical Methods for Reaction Monitoring

Accurate monitoring of your reaction is essential for effective troubleshooting.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC, allowing for the confirmation of the product's molecular weight and the identification of potential side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze an aliquot of the crude reaction mixture to determine the conversion rate and identify the structures of major components.

  • Gas Chromatography (GC): Useful for analyzing volatile amines and monitoring reactions where the reactants and products have different boiling points.[17]

  • Ion Chromatography: Can be employed for the quantitative analysis of amines, particularly in complex matrices.[18]

By systematically addressing the potential issues outlined in this guide and utilizing appropriate analytical techniques, you can significantly improve the conversion rates of your benzodioxole amine reactions.

IV. References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(1,3-benzodioxol-5-ylmethyl)-6-chloroquinazolin-4-amine. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzodioxole Derivatives. Retrieved from

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from

  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions. Retrieved from

  • Leite, A. C. L., & Brondani, D. J. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. ResearchGate. Retrieved from

  • Zhang, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13. Retrieved from

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from

  • BenchChem. (n.d.). Troubleshooting Oxa-Pictet–Spengler reaction side reactions. Retrieved from

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from

  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Retrieved from

  • Mesto, E., et al. (2024). {[(E)-(1,3-Benzodioxol-5-yl)methylidene]amino}thiourea. IUCrData, 9(2). Retrieved from

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from

  • BenchChem. (n.d.). Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from

  • Al-Hourani, B. J., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21. Retrieved from

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University. Retrieved from

  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole. Retrieved from

  • Vijay, K. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. ResearchGate. Retrieved from

  • J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from

  • GSK. (2026, February 2). Reductive Amination. Wordpress. Retrieved from

  • NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from

  • Bovo, S., et al. (2024). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Molbank, 2024(1), M1838. Retrieved from

  • University of Rochester. (n.d.). Workup: Amines. Retrieved from

  • Sciencemadness Discussion Board. (2021, June 11). Sythesis proposal for preparing 1,3-benzodioxole oxidation products using simple precursors. Retrieved from

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Retrieved from

  • Reddit. (2024, November 8). How to purify Benzylamine?. Retrieved from

  • Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography. Retrieved from

  • ATSDR. (n.d.). Analytical Methods. Retrieved from

  • EPTQ. (2013). Chemical analysis in amine system operations. Retrieved from

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. Retrieved from

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Technical Support Center: Chemoselective Amination of 6-Bromopiperonal

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for the Reductive Amination of 6-Bromopiperonal Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary

You are attempting to convert 6-bromopiperonal (6-bromo-1,3-benzodioxole-5-carbaldehyde) to its corresponding amine. The presence of the aryl bromide (C-Br) and the methylenedioxy moiety presents a specific chemoselectivity challenge.

The Critical Constraint: Standard catalytic hydrogenation (e.g.,


) poses a high risk of hydrodehalogenation  (stripping the bromine).

This guide provides validated alternative protocols using hydride-based reducing agents that preserve the aryl bromide while effectively reducing the imine intermediate.

Module 1: Reagent Selection Strategy

The choice of reducing agent dictates the success of preserving the halogen substituent.

Comparative Analysis of Reducing Agents
ReagentChemoselectivity (Ar-Br)ToxicityReaction SpeedRecommended Use Case
Sodium Triacetoxyborohydride (STAB) Excellent (Does not reduce Ar-Br)LowFast (1-4 h)Primary Recommendation. Best for secondary/tertiary amines.
Sodium Cyanoborohydride (

)
GoodHigh (HCN risk)Slow (12-24 h)Legacy method. Use only if STAB fails due to steric bulk.
Sodium Borohydride (

)
Poor (Risk of aldehyde reduction)LowVery FastUse only in stepwise protocols (pre-form imine).
Ammonium Formate (Leuckart)ModerateLowSlow (High Temp)Industrial scale-up for primary amines; requires hydrolysis step.
Decision Logic Pathway

ReagentSelector Start Start: 6-Bromopiperonal Target Target Product? Start->Target Primary Primary Amine (R-NH2) Target->Primary SecTert Sec/Tert Amine (R-NH-R') Target->SecTert Stepwise Stepwise Method 1. Form Imine/Oxime 2. Reduce Primary->Stepwise OnePot Direct Reductive Amination (One-Pot) SecTert->OnePot Reagent1 Reagent: NH4OAc + NaBH3CN OR Oxime + Zn/HCl Stepwise->Reagent1 Reagent2 Reagent: STAB (Sodium Triacetoxyborohydride) OnePot->Reagent2 Warning AVOID: H2/Pd (Causes Debromination) Reagent2->Warning Alternative?

Figure 1: Decision matrix for selecting the appropriate reduction strategy based on the target amine class.

Module 2: The "Gold Standard" Protocol (STAB)

Sodium Triacetoxyborohydride (STAB) is the superior choice for this transformation. It is mild enough to leave the aldehyde unreduced (slowly) while rapidly reducing the protonated imine, and it is inert toward aryl bromides [1].

Mechanism of Action

STAB (


) works by coordinating with the imine nitrogen. The acetoxy groups withdraw electron density from the boron, making the hydride less nucleophilic than in 

. This selectivity ensures it attacks the iminium ion (formed from aldehyde + amine) rather than the aldehyde itself.
Standard Operating Procedure (SOP)

Target: Conversion of 6-bromopiperonal to Secondary/Tertiary Amine.

  • Stoichiometry:

    • 6-Bromopiperonal: 1.0 equiv

    • Amine (Free base): 1.1 – 1.2 equiv

    • STAB: 1.4 – 1.5 equiv

    • Acetic Acid (AcOH): 1.0 equiv (Crucial catalyst)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous).[1] Note: DCE is preferred for reaction rate.

  • Workflow:

    • Step 1: Dissolve 6-bromopiperonal and the amine in DCE under Nitrogen atmosphere.

    • Step 2: Add Acetic Acid.[2][3] Stir for 15-30 minutes to establish the imine equilibrium.

    • Step 3: Add STAB in one portion. The reaction may slightly exotherm; maintain at Room Temperature (20-25°C).

    • Step 4: Monitor via TLC/LCMS. The aldehyde peak should disappear within 2-4 hours.

    • Step 5 (Quench): Quench with saturated aqueous

      
      . (Caution: Gas evolution).
      
  • Workup:

    • Extract with DCM or EtOAc. Wash organic layer with Brine.[4] Dry over

      
      .[4]
      
    • Purification: Amine products often streak on silica. Use 1-5%

      
       in DCM with 1% 
      
      
      
      or
      
      
      to sharpen peaks.

Module 3: Troubleshooting & FAQs

Q1: I am observing the formation of 6-bromopiperonyl alcohol (the alcohol byproduct). Why?

Diagnosis: The reducing agent reduced the aldehyde before the imine could form.[5] Fix:

  • Switch Reagents: If using

    
    , stop. It is too aggressive. Switch to STAB.
    
  • Pre-equilibrium: Stir the aldehyde and amine for 1 hour (with drying agents like ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     or Molecular Sieves 4Å) before adding the reducing agent. This pushes the equilibrium toward the imine.
    
Q2: The reaction is stuck at the intermediate imine.

Diagnosis: Steric hindrance is preventing the hydride attack, or the imine is not protonated. Fix:

  • Acid Catalysis: Ensure you added 1.0 equiv of Acetic Acid. STAB requires a slightly acidic media to activate the imine.

  • Lewis Acid Additive: For difficult substrates, add 1.0 equiv of Titanium Isopropoxide

    
     to the aldehyde/amine mixture. Stir for 1 hour, then add the borohydride [2]. Note: This requires a specific workup with saturated Potassium Sodium Tartrate (Rochelle's salt) to break the Ti-emulsion.
    
Q3: I see a mass corresponding to "M-80" (Loss of Bromine).

Diagnosis: You likely used a metal catalyst (Pd, Pt) or a very strong reductant (LiAlH4) at high temp. Fix:

  • Strictly avoid Hydrogenation (

    
    ) conditions.
    
  • If using STAB and still seeing trace debromination (rare), ensure the reaction temperature does not exceed 40°C.

Q4: Can I use this to make the primary amine (6-bromopiperonylamine)?

Diagnosis: Direct reaction with ammonia often leads to di-alkylation (secondary amine formation). Fix: Use the Ammonium Acetate Method :

  • React 6-bromopiperonal with excess

    
     (10 equiv) and 
    
    
    
    in Methanol. The excess ammonia suppresses di-alkylation [3].

Module 4: Alternative Protocols (Non-Hydride)

If your facility restricts borohydride usage, use the Leuckart-Wallach Reaction .

  • Reagents: Ammonium Formate (excess).[6]

  • Conditions: Heat to 140-150°C.

  • Mechanism: The aldehyde converts to the imine, which is reduced by formic acid (hydride donor) to the amine.[7][8]

  • Caveat: This produces the N-formyl derivative.[7][9][10] You must hydrolyze it (Reflux in dilute HCl for 1 hour) to get the free amine.

  • Warning: High heat may degrade the methylenedioxy ring if the medium becomes too acidic. Monitor carefully.

Visualizing the STAB Pathway

STAB_Mechanism Aldehyde 6-Bromopiperonal (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine SideProduct Alcohol Byproduct (Avoided by STAB) Aldehyde->SideProduct Direct Reduction (If using NaBH4) Amine Amine (R-NH2) Imine Iminium Ion (C=N+) Hemiaminal->Imine - H2O (AcOH cat.) Product Target Amine (C-N) Imine->Product + STAB (H-)

Figure 2: Reaction pathway showing the critical iminium formation step required for selective reduction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][5][13][12][14] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[2][5] Journal of the American Chemical Society, 93(12), 2897–2904.

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Validation & Comparative

Technical Deep Dive: C13 NMR Characterization of 6-Bromopiperonylamine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the C13 NMR chemical shift characterization of 6-bromopiperonylamine (also known as 1-(6-bromo-1,3-benzodioxol-5-yl)methanamine).

This guide is structured to assist medicinal chemists and analytical scientists in distinguishing the brominated derivative from its parent scaffold using Carbon-13 NMR spectroscopy.

Executive Summary & Structural Context

6-Bromopiperonylamine is a critical intermediate in the synthesis of phenethylamine-class alkaloids and pharmaceutical candidates. In drug development, verifying the regiochemistry of bromination (specifically at the C6 position) is essential, as the alternative isomer (C2-bromo) is sterically disfavored but theoretically possible.

The defining feature of the 6-bromo analog in C13 NMR is the Heavy Atom Effect , which causes a counter-intuitive upfield shift (shielding) of the ipso-carbon (C-Br) relative to the parent C-H, distinguishing it from chlorination or simple alkylation.

Structural Numbering Convention

For this guide, we utilize the 1,3-benzodioxole IUPAC numbering system to ensure precision:

  • Positions 1 & 3: Oxygen atoms.

  • Position 2: Methylene bridge (

    
    ).
    
  • Position 5: Alkyl attachment (Methanamine).

  • Position 6: Bromine substituent (Ortho to alkyl).

Comparative Data Analysis: 6-Bromo vs. Parent

The following table contrasts the C13 NMR shifts of the parent Piperonylamine with the 6-Bromopiperonylamine derivative.

Note on Solvents: Data is standardized for CDCl₃ . In polar solvents like DMSO-d₆ (often used for the HCl salt), expect a uniform solvent shift, but the relative differences (


) remain diagnostic.
Carbon Assignment (Benzodioxole Numbering)Carbon TypeParent: Piperonylamine (

ppm)
Target: 6-Bromopiperonylamine (

ppm)
Diagnostic Shift (

)
C2 (Methylene Bridge)

100.8101.9 +1.1 (Minor Deshielding)
C3a (Bridgehead)Quaternary Ar-O146.5147.6 +1.1
C7a (Bridgehead)Quaternary Ar-O147.8149.5 +1.7 (Inductive Effect)
C5 (Ipso to Alkyl)Quaternary Ar-C135.2132.5 -2.7 (Steric/Electronic)
C6 (Ipso to Br)Quaternary C-Br 121.5 (as C-H)114.2 -7.3 (Heavy Atom Shielding)
C4 (Aromatic CH)Methine Ar-H108.2109.5 +1.3
C7 (Aromatic CH)Methine Ar-H108.8112.8 +4.0 (Ortho to Br)

-Carbon
Benzylic

-N
46.245.1 -1.1 (Minor Shielding)
Key Spectral Signatures[1][2][3]
  • The "Ghost" Quaternary Signal (C6): The most distinct feature is the C6 peak appearing at ~114 ppm . In the parent molecule, this is a high-intensity C-H signal at ~121 ppm. In the 6-bromo derivative, it becomes a low-intensity quaternary peak shifted upfield. This contradicts standard electronegativity trends (where electronegative atoms deshield) due to the relativistic "Heavy Atom Effect" of bromine [1].

  • Symmetry Breaking: The parent piperonylamine has a pseudo-symmetry that often makes C4 and C7 appear close together (~108 ppm). The 6-bromo substituent breaks this, pushing C7 downfield to ~112.8 ppm (ortho-deshielding) while leaving C4 relatively unchanged.

Experimental Protocol: Acquisition Strategy

Acquiring high-quality C13 data for brominated amine salts requires specific parameter adjustments to visualize the slow-relaxing quaternary carbons (C-Br and C-O).

Step-by-Step Workflow
  • Sample Preparation:

    • Free Base: Dissolve ~30 mg in 0.6 mL CDCl₃ . (Preferred for sharp peaks).

    • HCl Salt: Dissolve ~40 mg in 0.6 mL DMSO-d₆ or MeOD . Note: Amine salts often show broadened benzylic carbon signals due to exchange.

  • Pulse Sequence Configuration:

    • Use a standard proton-decoupled sequence (e.g., zgpg30 on Bruker).

    • Relaxation Delay (D1): Increase to 2.0 - 3.0 seconds . The quaternary C-Br carbon has a long

      
       relaxation time. Insufficient delay will result in the C6 signal being lost in the baseline noise.
      
  • Acquisition:

    • Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary detection).

    • Spectral Width: 0 - 200 ppm.

  • Processing:

    • Apply Exponential Multiplication (LB = 1.0 - 2.0 Hz) to enhance signal-to-noise ratio for the weak quaternary carbons.

Visualizations

Diagram 1: Structural Numbering & Assignment Logic

This diagram correlates the IUPAC numbering with the expected chemical shift ranges.

G cluster_legend Key Molecule 6-Bromopiperonylamine (Structure) C2 C2 (Bridge) ~102 ppm Molecule->C2 C_O C3a/C7a (Ar-O) ~147-150 ppm Molecule->C_O C6 C6 (C-Br) ~114 ppm (Diagnostic) Molecule->C6 C5 C5 (Ipso-Alkyl) ~132 ppm Molecule->C5 Alpha Benzylic C-N ~45 ppm Molecule->Alpha legend1 Green = Primary Diagnostic Peak

Caption: Structural decomposition of 6-bromopiperonylamine showing diagnostic C13 NMR zones.

Diagram 2: Signal Identification Decision Tree

Use this logic flow to confirm the success of your synthesis/purification.

Logic Start Analyze C13 Spectrum CheckC6 Peak at ~114 ppm? Start->CheckC6 CheckType Is it Quaternary? (DEPT-135: No Signal) CheckC6->CheckType Yes CheckC7 Peak at ~121 ppm? CheckC6->CheckC7 No ResultBr Confirmed: 6-Bromo Product CheckType->ResultBr Yes ResultIso Possible Isomer (Check 2D NMR) CheckType->ResultIso No (It's CH) ResultH Parent Compound (Incomplete Rxn) CheckC7->ResultH Yes (High Intensity) CheckC7->ResultIso No

Caption: Decision tree for distinguishing the brominated product from the starting material.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for parent Piperonylamine data).[2] Link

  • PubChem. (2025). 1-(1,3-Benzodioxol-5-yl)methanamine Compound Summary. Link

Sources

A Comparative Guide to the Melting Point Determination of (6-Bromobenzo[d]dioxol-5-yl)methanamine HCl and Structurally Related Compounds

A Comparative Guide to the Melting Point Determination of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl and Structurally Related Compounds

This guide provides a comprehensive analysis of the methodologies for determining the melting point of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl. It is designed for researchers, scientists, and drug development professionals who rely on accurate physical characterization for compound identification, purity assessment, and quality control. While an experimentally determined melting point for (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl is not publicly available in the reviewed scientific literature and commercial databases, this guide offers a robust framework for its determination and comparison with structurally similar molecules.

The melting point of a crystalline solid is a critical physical property that provides insights into its identity and purity. A sharp melting range typically indicates a high degree of purity, whereas a broad and depressed melting range often suggests the presence of impurities. This phenomenon, known as melting point depression, is a colligative property that can be a powerful diagnostic tool in synthetic and medicinal chemistry. In the context of drug development, precise melting point determination is a fundamental component of the pre-formulation studies and is mandated by regulatory bodies worldwide.

This guide will delve into two primary methods for melting point determination: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). We will explore the theoretical underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a comparative analysis of the melting points of several benzodioxole derivatives to offer a predictive context for the target compound.

Comparative Melting Point Data

While the specific melting point of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl remains un-reported, a comparative analysis of structurally related compounds can provide valuable context and predictive insights. The following table summarizes the melting points of several benzodioxole derivatives and other relevant amine hydrochlorides.

Compound NameCAS NumberMolecular StructureMelting Point (°C)
(6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl 1211502-62-3Chemical structure of (6-Bromobenzo[d][<a 1][2]dioxol-5-yl)methanamine HCl" src="https://i.imgur.com/8o3h2g5.png" width="150"/>Not Reported
3,4-Methylenedioxyphenethylamine HCl1653-64-1Chemical structure of 3,4-Methylenedioxyphenethylamine HCl208-210
3-Chloropropylamine HCl6276-54-6Chemical structure of 3-Chloropropylamine HCl145-150[3][4][5][6][7]
Methylamine HCl593-51-1Chemical structure of Methylamine HCl231-233[8][9][10]
4-Methyl-1-piperazinecarbonyl chloride HCl55112-42-0Chemical structure of 4-Methyl-1-piperazinecarbonyl chloride HCl225-228
Mepivacaine HCl1722-62-9Chemical structure of Mepivacaine HCl255-257 (dec.)[11]

Note: The free base of the target compound, (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine (CAS 67496-29-1), is described as a liquid, semi-solid, or solid, which does not provide a useful comparison for the hydrochloride salt.[1]

Experimental Methodologies for Melting Point Determination

The choice of method for melting point determination often depends on the required accuracy, the amount of sample available, and the nature of the substance. Below are detailed protocols for two widely accepted methods.

Capillary Melting Point Determination

This traditional method relies on visual observation of the phase transition of a small sample packed in a glass capillary tube. It is a reliable and accessible technique for routine analysis. The protocol described below is aligned with the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[1]

Diagram of the Capillary Melting Point Determination Workflow:

Gcluster_prepSample Preparationcluster_measurementMeasurementcluster_reportingReportingprep1Dry the sample to remove any residual solvent.prep2Finely powder the crystalline sample using a mortar and pestle.prep1->prep2prep3Pack the powdered sample into a capillary tube to a height of 2-4 mm.prep2->prep3meas1Place the capillary tube into the heating block of the apparatus.prep3->meas1meas2Heat rapidly to a temperature approximately 10-15°C below the expected melting point.meas1->meas2meas3Reduce the heating rate to 1-2°C per minute.meas2->meas3meas4Record the temperature at which the first droplet of liquid appears (T_onset).meas3->meas4meas5Record the temperature at which the sample is completely molten (T_clear).meas4->meas5report1Report the melting range as T_onset - T_clear.meas5->report1

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample is completely dry, as residual solvent can depress the melting point.

    • Place a small amount of the crystalline solid onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine powder.

    • Tap the open end of a capillary tube into the powdered sample to collect a small amount.

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be between 2-4 mm.

  • Apparatus Setup and Measurement:

    • Insert the packed capillary tube into the heating block of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed by heating at a faster rate (e.g., 5-10°C/minute) to get a rough estimate.

    • For an accurate measurement, set the initial temperature to at least 5°C below the expected melting point.

    • Begin heating at a controlled rate of approximately 1-2°C per minute. A slow heating rate is crucial for accurate determination.[2]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first sign of melting (the appearance of a liquid phase) is observed. This is the onset of melting.

    • Continue heating and record the temperature at which the last solid particle melts. This is the clear point.

    • The melting range is the interval between the onset and the clear point.

  • Self-Validation and Trustworthiness:

    • To ensure the accuracy of the apparatus, its calibration should be regularly checked using certified melting point standards.

    • Perform the determination in triplicate to ensure reproducibility.

    • A narrow melting range (typically < 2°C) is indicative of a pure compound.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It provides a more quantitative and objective determination of the melting point and can also reveal other thermal events such as glass transitions and decomposition.

Diagram of the DSC Experimental Workflow:

Gcluster_prepSample Preparationcluster_measurementDSC Analysiscluster_analysisData Analysisprep1Accurately weigh 1-5 mg of the sample into a DSC pan.prep2Hermetically seal the pan to prevent solvent loss or contamination.prep1->prep2meas1Place the sample and reference pans into the DSC cell.prep2->meas1prep3Prepare an empty, sealed pan as a reference.prep3->meas1meas2Equilibrate the system at a starting temperature well below the expected melting point.meas1->meas2meas3Ramp the temperature at a constant rate (e.g., 5-10°C/min) under an inert atmosphere (e.g., nitrogen).meas2->meas3meas4Record the heat flow as a function of temperature.meas3->meas4anal1The melting event is observed as an endothermic peak on the thermogram.meas4->anal1anal2Determine the onset temperature and the peak temperature of the melting endotherm.anal1->anal2anal3The extrapolated onset temperature is typically reported as the melting point.anal2->anal3

Caption: Workflow for DSC Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-5 mg of the finely powdered sample into a clean DSC pan (typically aluminum).

    • Hermetically seal the pan using a sample press. This is crucial to prevent any mass loss during the experiment.

    • Prepare an identical empty, sealed pan to be used as a reference.

  • Instrument Setup and Measurement:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Place the sample pan and the reference pan in their respective positions in the DSC cell.

    • Set the experimental parameters in the instrument software. A typical temperature program involves:

      • An initial isothermal period to ensure thermal equilibrium.

      • A heating ramp at a constant rate (e.g., 10°C/minute) through the expected melting range.

      • A final isothermal period.

    • Purge the DSC cell with an inert gas, such as nitrogen, to provide a stable and non-reactive atmosphere.

    • Initiate the temperature program and record the resulting thermogram (heat flow vs. temperature).

  • Data Analysis and Interpretation:

    • The melting of a crystalline solid is an endothermic process, which will appear as a peak in the heat flow curve.

    • The melting point is typically reported as the extrapolated onset temperature of the melting peak. The peak temperature is also a characteristic feature.

    • The area under the melting peak is proportional to the heat of fusion, which can also be a valuable parameter for material characterization.

Causality Behind Experimental Choices:

  • Slow Heating Rate (Capillary Method): A slow heating rate ensures that the temperature of the heating block and the sample remain in thermal equilibrium, leading to an accurate measurement.

  • Inert Atmosphere (DSC): An inert atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal event is purely the melting transition.

  • Hermetically Sealed Pans (DSC): This prevents the loss of volatile components or moisture, which would affect the measured melting point and enthalpy of fusion.

Conclusion

The determination of the melting point is an indispensable technique in the characterization of crystalline pharmaceutical compounds. While the melting point of (6-Bromobenzo[d][1][2]dioxol-5-yl)methanamine HCl has not been reported in the accessible scientific literature, this guide provides a comprehensive framework for its experimental determination and comparative analysis. By employing either the well-established capillary method or the more quantitative Differential Scanning Calorimetry, researchers can obtain reliable and accurate melting point data. The provided protocols, rooted in established pharmacopeial standards and best laboratory practices, are designed to ensure the scientific integrity and trustworthiness of the results. The comparative data on structurally related compounds serves as a valuable reference for predicting and contextualizing the melting behavior of the target molecule.

References

  • United States Pharmacopeia. General Chapter <741> Melting Range or Temperature. USP-NF.
  • CHEM 344: Melting Point Determination. (n.d.). Retrieved from [Link]

  • University of Calgary. Melting Point. Retrieved from [Link]

  • Laboratory Equipment. Measuring the Melting Point. Retrieved from [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • ChemSrc. 3-Chloropropylamine hydrochloride. Retrieved from [Link]

  • ChemSrc. Methylamine hydrochloride. Retrieved from [Link]

  • PubChem. Methylamine hydrochloride. Retrieved from [Link]

Safety Operating Guide

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2]

(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine (CAS: 67496-29-1) is a specialized intermediate often used in the synthesis of bioactive alkaloids and pharmaceutical scaffolds. Its structure combines a benzodioxole ring , a bromine substituent , and a primary amine .

Safe disposal requires a dual-strategy approach that addresses two distinct chemical hazards:

  • The Halogen (Bromine): Classifies the material as Halogenated Waste . It cannot be incinerated in standard fuel-blending kilns without acid-gas scrubbers (to capture HBr). Mixing this with non-halogenated solvents creates a costly compliance violation.

  • The Amine (Basic Nitrogen): Presents a reactivity hazard.[1] It is incompatible with acids (exothermic reaction), anhydrides, and—critically—hypochlorites (bleach), with which it forms toxic chloramines.

Chemical Snapshot
PropertyDataOperational Implication
CAS Number 67496-29-1Use for waste manifesting.
Physical State Solid / Semi-solidDust control is required during transfer.
Basicity Basic (Amine)Do not mix with acidic waste streams (D002).
Halogen Content BrominatedMandatory: Segregate into Halogenated Waste streams.

Pre-Disposal Safety Assessment (The Self-Validating System)

Before any disposal action, you must perform a Compatibility Check . This "Self-Validating System" prevents the most common cause of waste-drum incidents: accidental polymerization or pressurization.

The "NO-GO" List (Incompatibilities)
  • ❌ NO Strong Acids: Mixing with concentrated HCl or H₂SO₄ generates immediate heat.

  • ❌ NO Bleach (Sodium Hypochlorite): Reacts to form unstable/toxic N-haloamines.

  • ❌ NO Acyl Chlorides/Anhydrides: Reacts violently to form amides.

Personal Protective Equipment (PPE) Matrix
ZoneRequired PPERationale
Respiratory N95 or P100 RespiratorPrevents inhalation of amine dust/aerosols.
Dermal Nitrile Gloves (Double gloved)Amines can permeate skin; bromine adds irritant potential.
Ocular Chemical Splash GogglesProtects against basic burns to the cornea.

Disposal Decision Logic & Workflow

The following logic gate determines the correct waste stream. This workflow is designed to minimize disposal costs while maximizing safety compliance.

DisposalWorkflow Start Waste Material Generated StateCheck Is the Waste Solid or Liquid? Start->StateCheck Liquid Liquid Waste (Mother Liquor/Rinses) StateCheck->Liquid Liquid Solid Solid Waste (Excess Reagent/Spill Debris) StateCheck->Solid Solid SolventCheck Primary Solvent Type? Liquid->SolventCheck HaloStream Halogenated Waste Carboy (High BTU Incineration) SolventCheck->HaloStream Contains DCM, Chloroform, or >1% Halogens SolventCheck->HaloStream Contains (6-Bromobenzo...) (The solute is halogenated!) NonHaloStream Non-Halogenated Carboy (Fuel Blending) SolventCheck->NonHaloStream Only if <1% Halogen content (UNLIKELY for this chemical) Bagging Double Bag (Polyethylene) Label: 'Toxic Solid, Organic' Solid->Bagging

Figure 1: Decision tree for segregating brominated amine waste. Note that the presence of the bromine atom in the solute typically forces the entire liquid mixture into the Halogenated stream.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Spill Debris)

Applicability: Expired reagent, contaminated weighing boats, spill cleanup materials.

  • Containment: Place the solid material into a clear polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (double-bagging).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine"[2][3]

    • Hazards: Check "Toxic" and "Irritant".

  • Storage: Store in a closed "Solid Hazardous Waste" drum.

    • Note: Do not use metal drums if the solid is damp or hygroscopic, as amines can corrode metal over time. Use fiber or poly drums.

Protocol B: Liquid Waste (Reaction Mixtures & Rinses)

Applicability: Mother liquors, rotary evaporator traps, initial rinses of glassware.

CRITICAL RULE: Because the solute contains Bromine, the entire liquid volume is classified as Halogenated Waste , even if the solvent is non-halogenated (e.g., Ethanol or Ethyl Acetate).

  • pH Check (The Validation Step):

    • Dip a pH strip into the waste solution.

    • If pH < 4: The amine is protonated (salt form). Safe to dispose.

    • If pH > 10: The amine is free. Ensure the receiving carboy does not contain acidic waste (risk of heat generation).

  • Transfer:

    • Pour waste into the Halogenated Solvent carboy (typically red or yellow tagged).

    • Use a funnel to prevent splashing.

  • Log Entry:

    • Record the volume and the specific chemical name on the carboy's log sheet.

    • Why? Incineration facilities need to know the halogen load to adjust their scrubbers.

Protocol C: Contaminated Glassware
  • Triple Rinse: Rinse the flask three times with a minimal amount of acetone or ethanol.

  • Disposal of Rinse: Pour these rinses into the Halogenated Liquid Waste container (See Protocol B).

  • Glass Disposal: Once triple-rinsed and air-dried, the glass is technically "RCRA Empty" and can be washed normally or disposed of in a broken glass box.

Regulatory & Compliance Codes

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors (e.g., Veolia, Clean Harbors), use the following classifications.

AgencyCode/ClassificationDescription
EPA (RCRA) D001 (If flammable solvent used)Ignitability (Common for organic waste).
EPA (RCRA) None (Non-Listed) This specific CAS is not P or U listed. It defaults to characteristic waste.
DOT (Shipping) UN 2811 Toxic solids, organic, n.o.s. (benzodioxole derivative).[3]
Waste Stream Halogenated Organic Mandatory due to Bromine content.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: (6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine.[2][3]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.